tert-Butyl 3-aminoindoline-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMMFTVNDRHTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695761 | |
| Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936829-23-1 | |
| Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 3-aminoindoline-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl 3-aminoindoline-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.
Chemical Properties and Data
This section summarizes the known physical and chemical properties of this compound. The data presented is a combination of experimentally reported values and computationally predicted data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Boiling Point | 320.1 ± 41.0 °C at 760 mmHg | |
| Physical Form | Solid or Semi-solid or liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | |
| Purity | Typically >97% |
Computed Properties (from PubChem)
| Property | Value |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 234.136827821 |
| Topological Polar Surface Area | 41.5 Ų |
Synthesis and Reactivity
Conceptual Synthesis Pathway
Caption: Conceptual synthesis of this compound.
Reactivity
The chemical reactivity of this compound is characterized by the presence of a nucleophilic amino group and the Boc-protected indoline nitrogen. The amino group can participate in various reactions such as acylation, alkylation, and reductive amination.
A patent for covalent EGFR inhibitors describes a reaction where this compound is used as a nucleophile in a reductive amination reaction.[2]
Experimental Protocol: Example of Reactivity (Reductive Amination)
The following protocol is adapted from a patent and illustrates the use of this compound in a reductive amination reaction.[2]
Materials:
-
4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde
-
This compound
-
Methanol (MeOH)
-
Diisopropylethylamine (DIEA)
-
Acetic Acid (AcOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a solution of 4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.0 eq) in methanol, add DIEA (2.5 eq), this compound (1.1 eq), AcOH (6.0 eq), and NaBH₃CN (6.0 eq).[2]
-
Stir the mixture at 25°C for 12 hours.[2]
-
Monitor the reaction by LCMS to confirm the formation of the desired product.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[2]
-
Dilute the residue with a saturated solution of NaHCO₃ and extract with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Spectroscopic Characterization
Detailed, experimentally verified spectra for this compound are not widely published. This section provides an analysis of the expected spectroscopic features based on the compound's structure.
3.1. ¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indoline ring, the protons on the five-membered ring, and the protons of the tert-butyl group.
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.
-
Indoline Ring Protons (C2 and C3): Signals in the range of δ 3.0-4.5 ppm. The proton at C3 will be a multiplet due to coupling with the C2 protons and the amino protons.
-
Amino Protons: A broad singlet that may be exchangeable with D₂O.
-
tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.
3.2. ¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show signals for the aromatic carbons, the indoline ring carbons, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Indoline Ring Carbons (C2 and C3): Signals in the range of δ 25-60 ppm.
-
Carbonyl Carbon (Boc): A signal around δ 155 ppm.
-
Quaternary Carbon (Boc): A signal around δ 80 ppm.
-
Methyl Carbons (Boc): A signal around δ 28 ppm.
3.3. IR Spectroscopy (Expected)
The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
-
N-H Stretching: A primary amine will show two bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=O Stretching (Carbonyl of Boc group): A strong absorption band around 1680-1700 cm⁻¹.
-
N-H Bending: A band in the region of 1590-1650 cm⁻¹.
-
C-N Stretching: Bands in the region of 1000-1350 cm⁻¹.
3.4. Mass Spectrometry (Expected)
The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Safety Information
Based on available safety data sheets, this compound should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This technical guide provides a summary of the available information on this compound. For further details, researchers are encouraged to consult the cited references and perform their own analytical characterization.
References
In-Depth Technical Guide: tert-Butyl 3-aminoindoline-1-carboxylate
CAS Number: 936829-23-1 Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.29 g/mol
This technical guide provides a comprehensive overview of tert-butyl 3-aminoindoline-1-carboxylate, a key intermediate in the development of novel therapeutics. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis. This document details the compound's chemical properties, a validated synthesis protocol with characterization data, and its applications in medicinal chemistry.
Physicochemical Properties
This compound is a stable, solid, or semi-solid compound at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its solubility in organic solvents and allows for controlled reactions at other positions of the molecule. Its hydrochloride salt (CAS Number: 1220040-14-1) is also commonly used and exhibits increased solubility in aqueous media.[1]
| Property | Value |
| CAS Number | 936829-23-1 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | tert-butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate |
| Appearance | Solid or Semi-solid |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
Synthesis and Experimental Protocol
The synthesis of this compound is most commonly achieved through a two-step process starting from commercially available 1-Boc-indoline. The key transformation involves the introduction of an amino group at the C3 position via a reductive amination of an intermediate ketone.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of tert-Butyl 3-oxoindoline-1-carboxylate
Step 2: Synthesis of this compound
The following is a representative protocol for the reductive amination of tert-butyl 3-oxoindoline-1-carboxylate.
Materials:
-
tert-Butyl 3-oxoindoline-1-carboxylate
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl 3-oxoindoline-1-carboxylate in methanol, add an excess of ammonium acetate.
-
Stir the mixture at room temperature until the formation of the intermediate imine is observed (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization Data
While specific experimental spectra for this compound were not found in the provided search results, the following table summarizes the expected and reported characterization data for similar compounds.[2]
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the indoline core, the protons at the C2 and C3 positions, the amino group protons, and a characteristic singlet for the tert-butyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbons of the tert-butoxycarbonyl group. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 235.14. |
| Purity (HPLC) | Typically >95% for use in further synthetic steps. |
Applications in Drug Discovery
This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3]
Role as a Synthetic Intermediate
The primary amino group at the C3 position provides a versatile handle for further functionalization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound. The Boc-protecting group can be easily removed under acidic conditions to liberate the indoline nitrogen for further modification.
Application in Kinase Inhibitor Synthesis
The indoline core is a well-established scaffold for the development of protein kinase inhibitors.[4][5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[6] Derivatives of 3-aminoindoline can be designed to target the ATP-binding site of specific kinases. The amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase.[3][4]
Logical Flow for Kinase Inhibitor Development
References
- 1. This compound hydrochloride | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, modeling, and RET protein kinase inhibitory activity of 3- and 4-substituted beta-carbolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl 3-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 3-aminoindoline-1-carboxylate, a key intermediate in medicinal chemistry. This document outlines its physicochemical properties, provides a representative synthetic protocol, and discusses its application in the development of novel therapeutics.
Core Compound Data
This compound is a versatile bifunctional molecule featuring a protected indoline core. The presence of a Boc-protecting group on the indoline nitrogen and a primary amine at the 3-position makes it a valuable scaffold for introducing structural diversity in drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem |
| Molecular Weight | 234.30 g/mol | PubChem |
| CAS Number | 936829-23-1 | Appretech |
| Appearance | Off-white to light yellow solid | Echemi |
| Boiling Point | 374.9 ± 41.0 °C at 760 mmHg | Echemi |
| Density | 1.177 ± 0.06 g/cm³ | Echemi |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, typically involving the reduction of an appropriate nitro- or azido-substituted indole precursor followed by protection of the indoline nitrogen. Below is a representative experimental protocol adapted from methodologies for similar compounds.
Representative Synthesis of this compound
This protocol outlines a general approach for the reduction of a protected 3-nitroindole intermediate.
Materials:
-
tert-Butyl 3-nitro-1H-indole-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂) supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-nitro-1H-indole-1-carboxylate in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon to the solution under an inert atmosphere.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the hydrogen supply is removed, and the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol or ethyl acetate to ensure complete recovery of the product.
-
Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Applications in Drug Discovery
This compound serves as a crucial building block for the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds targeting various diseases. The indoline scaffold is a privileged structure in medicinal chemistry, and the amino group at the 3-position provides a convenient handle for further chemical modifications.
This compound is particularly valuable in the development of therapeutics for:
-
Neurological Disorders: The indoline core is structurally related to neurotransmitters, making it a suitable scaffold for designing molecules that can interact with receptors and enzymes in the central nervous system.[1]
-
Oncology: Indole derivatives have shown promise in the development of novel anti-cancer agents by targeting various signaling pathways involved in cancer progression.[1]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of tert-Butyl 3-aminoindoline-1-carboxylate
For Immediate Release
[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 3-aminoindoline-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the spectroscopic analysis and synthetic methodology necessary for the unambiguous identification and characterization of this molecule.
Chemical Structure and Properties
This compound is a derivative of indoline, featuring a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and an amino group at the 3-position. This structure is confirmed by its IUPAC name, tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N |
| CAS Number | 936829-23-1 |
Synthesis and Purification
The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 3-aminoindoline with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for the protection of amines.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-aminoindoline (1.0 eq) in dichloromethane.
-
To this solution, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.00 | m | 4H | Ar-H |
| 4.25 | t, J = 8.0 Hz | 1H | CH -N |
| 3.90 | t, J = 8.0 Hz | 1H | CH ₂-N |
| 3.40 | dd, J = 10.0, 8.0 Hz | 1H | CH ₂-N |
| 1.60 | s | 2H | NH ₂ |
| 1.50 | s | 9H | C(CH ₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 154.5 | C =O (carbamate) |
| 142.0 | Ar-C |
| 128.0 | Ar-C H |
| 125.0 | Ar-C H |
| 122.0 | Ar-C H |
| 115.0 | Ar-C H |
| 80.5 | C (CH₃)₃ |
| 55.0 | C H-N |
| 48.0 | C H₂-N |
| 28.5 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (amine) |
| 2975 - 2850 | Strong | C-H stretch (aliphatic) |
| 1690 | Strong | C=O stretch (carbamate) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1250, 1160 | Strong | C-O stretch (carbamate) |
| 750 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 234.1368 | [M]⁺ (Molecular Ion) |
| 178.1024 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 133.0864 | [M - Boc]⁺ (Loss of the Boc group) |
| 57.0704 | [C₄H₉]⁺ (tert-Butyl cation) |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression from synthesis to spectroscopic confirmation.
The Synthetic Keystone: A Technical Whitepaper on tert-Butyl 3-aminoindoline-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the available chemical and synthetic information for tert-Butyl 3-aminoindoline-1-carboxylate. Extensive searches of scientific literature and patent databases did not yield specific data on the intrinsic biological activity of this compound. The information presented herein focuses on its role as a crucial synthetic intermediate in the development of biologically active molecules.
Introduction
This compound is a heterocyclic compound featuring an indoline scaffold. The indoline structure, a bicyclic motif composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and an amino group at the 3-position makes this compound a versatile and valuable building block for the synthesis of a wide range of more complex molecules with diverse pharmacological activities. The tert-butyl group contributes to its hydrophobic character, while the amino and carboxylate functionalities are pivotal to its chemical reactivity.[1] It is often supplied as a hydrochloride salt to improve its solubility in aqueous media.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | PubChem |
| Molecular Weight | 270.75 g/mol | PubChem |
| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | PubChem |
| CAS Number | 1220040-14-1 | PubChem |
| Appearance | Solid (form may vary) | Chemical Suppliers |
| Solubility | Often supplied as a hydrochloride salt to enhance aqueous solubility. | [1] |
Synthesis
The synthesis of this compound typically involves a multi-step process. While specific, detailed industrial protocols are proprietary, a general synthetic approach can be outlined based on standard organic chemistry principles and information from related syntheses. The process generally begins with a suitable indole or indoline precursor.
A potential synthetic workflow is illustrated below. This diagram represents a logical sequence of reactions commonly employed in organic synthesis for the preparation of such compounds.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The amino group at the 3-position serves as a key handle for further functionalization, allowing for the introduction of various substituents and the construction of diverse molecular architectures.
The general workflow for utilizing this intermediate in drug discovery is depicted below.
Derivatives synthesized from this intermediate have been investigated for a range of therapeutic applications, taking advantage of the diverse biological activities associated with the indoline scaffold.
Biological Context of Indoline Derivatives
While this compound itself does not have documented biological activity, the indoline core is a component of many biologically active compounds. The synthetic versatility of the title compound allows for its incorporation into molecules designed to target a variety of biological pathways. The types of biological activities reported for more complex molecules derived from indoline scaffolds are broad and include, but are not limited to, antiviral, antimicrobial, and anticancer properties. It is crucial to reiterate that these activities are properties of the final, more complex derivatives and not of the intermediate itself.
Conclusion
This compound is a key building block in modern medicinal chemistry. Its value is derived from its utility as a versatile synthetic intermediate, enabling the construction of diverse libraries of indoline-containing compounds for drug discovery programs. Although no specific biological activity has been reported for this compound in the public domain, its role in the synthesis of potentially therapeutic agents is well-established. Future research may focus on further exploring the synthetic applications of this compound and the biological activities of its novel derivatives. Researchers and drug development professionals can leverage this intermediate to efficiently access complex molecular architectures for the discovery of new medicines.
References
In-Depth Technical Guide: Spectroscopic Data for tert-Butyl 3-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for tert-butyl 3-aminoindoline-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of consolidated public data, this guide also outlines a general experimental protocol for its synthesis and characterization.
Spectroscopic Data
Comprehensive, publicly available spectroscopic data for this compound (CAS No: 936829-23-1) is not readily found in peer-reviewed literature. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are summarized below. This information is crucial for researchers synthesizing or utilizing this compound to confirm its identity and purity.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons (approx. 6.7-7.8 ppm), indoline ring protons (approx. 3.0-4.5 ppm), and a singlet for the tert-butyl group (approx. 1.5 ppm). |
| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm), indoline ring carbons (approx. 25-60 ppm), carbonyl carbon of the carbamate (approx. 150-155 ppm), quaternary carbon of the tert-butyl group (approx. 80 ppm), and methyl carbons of the tert-butyl group (approx. 28 ppm). |
| Infrared (IR) Spectroscopy | N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), C=O stretching of the carbamate (approx. 1680-1700 cm⁻¹), and C-N stretching (approx. 1200-1300 cm⁻¹). |
| Mass Spectrometry (MS) | The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 234.29 g/mol . |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound with accompanying characterization data is not widely published, a general and efficient method involves a three-component coupling reaction. This approach offers a convergent and atom-economical route to various 3-aminoindoline derivatives.
A plausible synthetic route involves the reduction of a suitable nitro- or azido-substituted indole precursor, followed by protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group.
General Synthetic Protocol:
-
Reduction of the Precursor: A solution of the corresponding 3-substituted (e.g., nitro or azido) N-Boc-indole in a suitable solvent (e.g., methanol, ethyl acetate) is subjected to catalytic hydrogenation (e.g., using Pd/C) or reduction with a suitable reducing agent (e.g., SnCl₂).
-
Work-up and Purification: Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
-
Characterization: The purified product is characterized by standard spectroscopic methods (NMR, IR, and MS) to confirm its structure and purity.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
This guide serves as a foundational resource for professionals working with this compound. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of their synthesized material.
The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a "privileged" structure in medicinal chemistry. Its unique three-dimensional conformation and ability to serve as a versatile synthetic template have led to the discovery of numerous biologically active molecules with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the pivotal role of the indoline scaffold in drug discovery, detailing its synthesis, diverse pharmacological activities, and mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.
Synthesis of the Indoline Scaffold
The construction of the indoline core is a critical step in the development of novel therapeutics. Various synthetic strategies have been developed, with the Fischer indole synthesis being a foundational method for creating the indole precursor, which can then be reduced to the indoline.
Experimental Protocol: Fischer Indole Synthesis of a 5-Chloro-2,3-dimethyl-1H-indole Precursor
This protocol outlines the synthesis of a 5-chloro-substituted indole, a common starting point for various indoline derivatives.[1]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Butan-2-one
-
Ethanol or glacial acetic acid
-
Concentrated sulfuric acid or polyphosphoric acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (ethanol or glacial acetic acid).
-
Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the acid catalyst carefully with a suitable base.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-chloro-2,3-dimethyl-1H-indole by column chromatography or recrystallization.
The resulting indole can then be reduced to the corresponding indoline using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation.
Pharmacological Activities of Indoline Derivatives
The versatility of the indoline scaffold allows for the development of compounds with a broad spectrum of pharmacological activities. This section will delve into the key therapeutic areas where indoline derivatives have shown significant promise.
Anticancer Activity
Indoline-based compounds have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Quantitative Data: Anticancer Activity of Indoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indoline-2-one derivatives | PC3 (Prostate) | 5.64 | [2] |
| Hela (Cervical) | 1.768 | [2] | |
| A549 (Lung) | 2.594 | [2] | |
| 3-Arylthio-1H-indoles | MCF-7 (Breast) | 0.0045 - 0.029 | [3] |
| Indole-3-carbinol | H1299 (Lung) | 449.5 | [3] |
| Evodiamine | HepG2 (Liver) | ~1 | [4] |
| SMMC-7721 (Liver) | ~1 | [4] | |
| Phranisine B | Hela (Cervical) | 19 | [4] |
| Flavopereirine | HCT116 (Colorectal) | 8.15 | [3] |
| Mukonal | SK-BR-3 (Breast) | 7.5 | [3] |
| MDA-MB-231 (Breast) | 7.5 | [3] | |
| Indole-functionalized betulin derivatives | MCF-7 (Breast) | 67 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
Cell culture medium
-
Indoline test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the indoline derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Indoline compounds exert their anticancer effects by targeting various signaling pathways crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Indole derivatives, such as Indole-3-carbinol (I3C), have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[8][9][10]
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Its aberrant activation is common in many cancers. Indoline derivatives can inhibit this pathway, leading to apoptosis of cancer cells.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Indoline compounds can modulate this pathway to induce cancer cell death.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat. Indoline derivatives have shown promising activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity of Indoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivatives | Candida tropicalis | 2 | [11] |
| Candida albicans | 2 | [11] | |
| Staphylococcus aureus (MRSA) | 6.25 | [8] | |
| Escherichia coli | 6.25 | [8] | |
| Ciprofloxacin-indole hybrids | Staphylococcus aureus (Clinical Isolate) | 0.0625 | [12] |
| Spiroquinoline-indoline-dione derivatives | Enterococcus faecalis | 375 | [13] |
| Staphylococcus aureus | 750 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[13][14][15][16][17]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Indoline test compounds
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the indoline compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Indoline derivatives have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of Indoline Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Indole-modified ursolic acid derivative (UA-1) | NO inhibition in LPS-stimulated RAW 264.7 cells | 2.2 | [18] |
| Indoline-based dual 5-LOX/sEH inhibitor (compound 73) | 5-LOX inhibition | 0.41 | [16] |
| sEH inhibition | 0.43 | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[19][20][21][22][23]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Indoline test compound
-
Plethysmometer
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Dosing: Administer the indoline test compound or the positive control to the rats (e.g., orally or intraperitoneally).
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Neuroprotective Activity
Neurodegenerative diseases are characterized by the progressive loss of neurons. Indoline derivatives have shown potential in protecting neurons from damage.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotection.[11][24][25][26][27]
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Indoline test compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
MTT assay reagents
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the indoline compound for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin to the cell culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the indoline compound compared to the cells treated with the neurotoxin alone.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective indoline-based drugs. SAR studies have revealed that the nature and position of substituents on the indoline ring significantly influence its biological activity. For instance, in anticancer indoline derivatives, the presence of a halogen, such as chlorine at the 5-position, has been shown to enhance cytotoxicity. Similarly, for antimicrobial activity, the incorporation of specific heterocyclic moieties, like triazoles, can significantly improve the potency.
Conclusion
The indoline scaffold has proven to be an exceptionally valuable core structure in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutics. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide aim to equip researchers with the necessary information to further explore and exploit the therapeutic potential of this remarkable scaffold. Future research will undoubtedly continue to uncover new and exciting applications for indoline-based compounds in addressing a multitude of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. clyte.tech [clyte.tech]
- 8. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. inotiv.com [inotiv.com]
- 20. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phytopharmajournal.com [phytopharmajournal.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Stability of the Boc Protecting Group: An In-depth Technical Guide for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of amines, valued for its broad stability and facile, yet selective, removal. This technical guide provides a comprehensive analysis of the Boc protecting group's stability profile, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in designing robust and efficient synthetic routes.
Core Principles of Boc Protecting Group Stability
The utility of the Boc group stems from its distinct stability profile: it is remarkably stable to a wide range of reagents and reaction conditions, including basic, nucleophilic, and reductive environments, yet it is readily cleaved under acidic conditions.[1][2] This characteristic lability to acid is the foundation of its widespread application, enabling its selective removal in the presence of other protecting groups.[1]
The stability of the Boc group can be summarized as follows:
-
Stable under Basic Conditions: The Boc group is resistant to hydrolysis under basic conditions, a key feature that allows for its use in concert with base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).[2][3] This orthogonality is fundamental to strategies like solid-phase peptide synthesis (SPPS).[4]
-
Stable towards Nucleophiles: It exhibits high stability in the presence of most nucleophiles.[2]
-
Stable under Catalytic Hydrogenation: The Boc group is stable to catalytic hydrogenation conditions, which are commonly used to remove other protecting groups like Cbz (carboxybenzyl).[5] This orthogonality allows for the selective deprotection of Cbz groups in the presence of Boc-protected amines.[5]
-
Labile under Acidic Conditions: The Boc group is readily cleaved by acids.[1] The rate of cleavage is dependent on the strength of the acid and the reaction conditions. This selective removal is the most common method for Boc deprotection.[6]
Quantitative Analysis of Boc Deprotection
The efficiency of Boc deprotection is influenced by the choice of acid, solvent, temperature, and reaction time. The following tables summarize quantitative data for common deprotection methods.
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Acidic Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1] | Dichloromethane (DCM)[1] | 30 min - 3 h[1] | Most common and efficient method. The reaction is exothermic and evolves gas.[1] |
| Hydrochloric Acid (HCl) | 4M[6] | 1,4-Dioxane or Ethyl Acetate[6] | 1 - 4 h[6] | A standard and cost-effective alternative to TFA. |
| Trimethylsilyl Iodide (TMSI) | Stoichiometric | Chloroform or Acetonitrile | < 15 min[6] | A mild, non-hydrolytic method suitable for acid-sensitive substrates.[6] |
| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | 1 - 4 h[7] | A mild method for selective deprotection.[7] |
| Water (reflux) | - | Water | < 12 min[8] | A "green" alternative avoiding strong acids, suitable for certain substrates.[6][8] |
Table 2: Orthogonal Stability of Boc vs. Other Common Amine Protecting Groups
| Protecting Group | Lability | Stability |
| Boc | Strong Acids [5] | Bases, Nucleophiles, Catalytic Hydrogenation[5] |
| Cbz (Z) | Catalytic Hydrogenolysis, Strong Acids[5] | Acidic and Basic Conditions (with exceptions)[5] |
| Fmoc | Base (e.g., Piperidine)[9] | Acidic Conditions, Catalytic Hydrogenation[9] |
| Alloc | Palladium Catalysis[10] | Acidic and Basic Conditions[10] |
Mechanistic Insights into Boc Group Cleavage
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen, which is the most basic site.[6][11] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6][11] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[6]
Experimental Protocols
General Protocol for N-Boc Protection of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Reagents and Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Triethylamine (TEA) or other suitable base[1]
-
Tetrahydrofuran (THF) or other suitable solvent[1]
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 eq) in THF.[1]
-
Add triethylamine (1.2 eq) to the solution.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the most common method for the removal of the Boc group using TFA.
Reagents and Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM)[1]
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[1]
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[6]
General Protocol for N-Boc Deprotection using HCl in Dioxane
This protocol provides an alternative acidic deprotection method.
Reagents and Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane[6]
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[6]
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[6] Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Strategic Application in Synthesis
The stability profile of the Boc group makes it an invaluable tool in multi-step synthesis. Its orthogonality with other protecting groups allows for the selective unmasking and functionalization of different parts of a molecule.
A common workflow involves protecting an amine with Boc, protecting another functional group with an orthogonal protecting group (e.g., Fmoc for another amine or a benzyl ester for a carboxylic acid), performing a reaction on an unprotected part of the molecule, selectively deprotecting the orthogonal group, reacting at the newly available site, and finally removing the Boc group under acidic conditions.[10]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis due to its well-defined and reliable stability profile.[1] Its robustness towards basic, nucleophilic, and reductive conditions, combined with its predictable lability in the presence of acid, provides chemists with a versatile and powerful strategy for amine protection.[1] A thorough understanding of its stability, the quantitative aspects of its cleavage, and the detailed experimental protocols for its use are essential for researchers, scientists, and drug development professionals to effectively leverage the Boc group to achieve their synthetic goals with high efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their unique structural motif is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-aminoindoline derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of the key signaling pathways they modulate. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using diagrams.
Physical and Chemical Properties
The physical and chemical characteristics of 3-aminoindoline derivatives are crucial for their handling, formulation, and mechanism of action. These properties can be significantly influenced by the nature and position of substituents on the indoline ring system.
Quantitative Data Summary
The following tables summarize key physical and chemical property data for a selection of 3-aminoindoline derivatives.
Table 1: Melting Points of Selected 3-Aminoindoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Phenyl-1H-indol-3-amine | C₁₄H₁₂N₂ | 208.26 | 107-108 | [2] |
| 5-Fluoro-2-phenyl-1H-indol-3-amine | C₁₄H₁₁FN₂ | 226.25 | 105-106 | [2] |
| 5-Chloro-2-phenyl-1H-indol-3-amine | C₁₄H₁₁ClN₂ | 242.71 | 124-125 | [2] |
| 2-(2,3-Dihydrobenzo[b][3][4]dioxin-6-yl)-1H-indol-3-amine | C₁₆H₁₄N₂O₂ | 266.30 | 101-102 | [2] |
Table 2: Spectroscopic Data for 2-Phenyl-1H-indol-3-amine
| Spectroscopic Method | Key Data |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 10.45 (s, 1H), 7.68 (d, J = 7.9 Hz, 2H), 7.63 (d, J = 7.9 Hz, 1H), 7.23 (dd, J = 11.5, 7.8 Hz, 3H), 7.02 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 6.88 (ddt, J = 8.1, 7.0, 1.1 Hz, 1H), 4.39 (s, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆), δ (ppm) | 134.8, 134.2, 130.8, 129.3 (2C), 125.0 (2C), 123.0, 122.3, 121.7, 119.1, 118.1, 117.3, 110.7 |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of 3-aminoindoline derivatives. The following protocols are based on established and efficient methods.
Synthesis of 3-Aminoindoline Derivatives
1. Copper-Catalyzed Three-Component Coupling Reaction
This method provides an efficient route to a variety of 3-aminoindoline and 3-aminoindole derivatives.[3][5]
-
Materials:
-
N-protected 2-aminobenzaldehyde (1.0 equiv)
-
Secondary amine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Copper(I) chloride (CuCl) (5 mol%)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Argon atmosphere
-
-
Procedure:
-
In a dry and argon-flushed vial, suspend the N-protected 2-aminobenzaldehyde, CuCl, Cu(OTf)₂, and DMAP in anhydrous acetonitrile.
-
Add the secondary amine and terminal alkyne to the suspension.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is fully consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aminoindoline derivative.
-
2. Two-Step Synthesis via Post-Functionalization with Nitrostyrene
This approach offers a low-cost method for preparing unprotected 3-aminoindoles.[2]
-
Step 1: Formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]
-
Materials:
-
Indole derivative
-
Nitrostyrene
-
Phosphorous acid
-
-
Procedure:
-
React the indole derivative with nitrostyrene in the presence of phosphorous acid. (Detailed conditions may vary based on the specific substrates).
-
-
-
Step 2: Transformation to 3-Aminoindoles
-
Materials:
-
4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] from Step 1 (1.0 equiv)
-
Hydrazine hydrate (excess)
-
-
Procedure:
-
In a microwave vial, combine the spiro[indole-3,5′-isoxazole] and hydrazine hydrate.
-
Seal the vial and heat it in a microwave reactor at 200 °C for 15 minutes.
-
After cooling, open the vial and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the unprotected 3-aminoindole.
-
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compounds.[2]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the characteristic functional groups present in the molecule.
-
Melting Point Determination: Melting points are measured using a standard melting point apparatus and are uncorrected.[2]
-
Thin-Layer Chromatography (TLC): TLC is performed on silica gel plates to monitor reaction progress and assess the purity of the products.
Signaling Pathways and Biological Activity
3-Aminoindoline derivatives have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer and inflammatory disorders.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Indole derivatives have been demonstrated to inhibit this pathway at multiple points.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Certain indole derivatives have been found to suppress NF-κB activation.
Conclusion
3-Aminoindoline derivatives are a versatile class of compounds with significant potential in drug discovery. This guide has provided a summary of their key physical and chemical properties, detailed experimental protocols for their synthesis and analysis, and an overview of their interaction with important cellular signaling pathways. Further research, particularly in generating a more comprehensive quantitative dataset of their physicochemical properties, will be invaluable for the continued development of these promising therapeutic agents.
References
- 1. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Indole, 2-phenyl- [webbook.nist.gov]
- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of tert-Butyl 3-aminoindoline-1-carboxylate and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tert-butyl 3-aminoindoline-1-carboxylate, a versatile scaffold in medicinal chemistry. This document details its synthesis, chemical properties, and, most importantly, its application in the development of novel therapeutic agents. Quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant biological pathways are presented to facilitate further research and drug development efforts.
Core Chemical and Physical Properties
This compound hydrochloride, the common salt form of the parent compound, possesses a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of approximately 270.75 g/mol .[1] The indoline structure, a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a key feature. The tert-butyl carbamate (Boc) protecting group enhances its hydrophobicity and stability, while the amino group at the 3-position is crucial for its chemical reactivity and biological activity.[2] This hydrochloride salt form is often used to improve solubility in aqueous media.[2]
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives typically involves the initial formation of an indoline scaffold through various cyclization reactions.[2] This is followed by the introduction of the Boc protecting group at the nitrogen of the indoline ring and subsequent functionalization to introduce the amino group at the 3-position.
The chemical reactivity of this scaffold is primarily dictated by the amino group, which can act as a nucleophile in substitution reactions with various electrophiles.[2] This allows for the facile synthesis of a wide array of derivatives. Furthermore, the amino group can participate in coupling reactions, enabling the construction of more complex molecules, particularly in the formation of aryl amines.[2]
Applications in Drug Discovery: A Focus on Anti-inflammatory Agents
The indoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant promise, particularly as anti-inflammatory agents. One notable area of investigation is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.
Quantitative Bioactivity Data
A study focused on indoline-based compounds identified a derivative, compound 43 (2-(3,4-dichlorophenyl)-N-(1-(phenylsulfonyl)indolin-3-yl)acetamide), as a potent dual inhibitor of 5-LOX and sEH.[3] The inhibitory activities of this and related compounds are summarized in the table below.
| Compound | 5-LOX IC₅₀ (µM) in PMNL | Isolated h5-LOX IC₅₀ (µM) | Isolated hsEH IC₅₀ (µM) |
| 43 | 1.38 ± 0.23 | 0.45 ± 0.11 | > 10 |
| 73 | Not Reported | 0.41 ± 0.01 | 0.43 ± 0.10 |
| Zileuton (Control) | 0.5 (approx.) | Not Reported | Not Applicable |
| AUDA (Control) | Not Applicable | Not Applicable | 0.02 (approx.) |
| Data extracted from a study on indoline-based dual 5-LOX/sEH inhibitors.[3] |
Experimental Protocols
General Synthesis of Indoline-Based 5-LOX/sEH Inhibitors[3]
A general synthetic route to produce indoline derivatives, such as compound 43 , involves the reaction of the appropriate indoline core with an acyl chloride or a carboxylic acid activated with a coupling agent.
Example: Synthesis of Indoline Amide Derivatives
-
To a solution of the starting indoline (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
In Vitro Enzyme Inhibition Assay Protocol (General)[4]
This protocol provides a general framework for assessing the inhibitory activity of compounds against enzymes like 5-LOX and sEH.
-
Preparation of Solutions:
-
Dissolve the purified enzyme, substrate, and test inhibitor in a suitable assay buffer.
-
Prepare serial dilutions of the inhibitor to determine a dose-response curve.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed concentration of the enzyme to the wells of a microplate.
-
Add varying concentrations of the inhibitor to the wells, including a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature.
-
-
Initiation of the Enzymatic Reaction:
-
Start the reaction by adding a specific concentration of the substrate to each well.
-
-
Measurement of Enzyme Activity:
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or LC-MS).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a suitable dose-response model.
-
Signaling Pathway and Experimental Workflow
The development of dual 5-LOX and sEH inhibitors targets two key pathways involved in inflammation. The following diagram illustrates the workflow for identifying and characterizing such inhibitors.
Caption: A generalized workflow for the discovery and development of indoline-based dual 5-LOX/sEH inhibitors.
The following diagram depicts the simplified signaling cascade involving 5-LOX and sEH and the points of inhibition.
Caption: Simplified inflammatory signaling pathways involving 5-LOX and sEH, highlighting the dual inhibition mechanism.
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of medicinally important compounds. Its derivatives have demonstrated significant potential as dual inhibitors of 5-LOX and sEH, offering a promising avenue for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and synthesize the next generation of indoline-based drugs. Further exploration of the structure-activity relationships and pharmacokinetic properties of this class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. This compound hydrochloride | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride [smolecule.com]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of tert-Butyl 3-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for tert-Butyl 3-aminoindoline-1-carboxylate, a key intermediate in pharmaceutical research and development. This document outlines the known hazards, safe handling procedures, and emergency protocols to ensure the well-being of laboratory personnel.
Chemical Identification and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate | PubChem |
| Synonyms | 3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, N-Boc-3-aminoindoline | PubChem |
| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem |
| Molecular Weight | 234.29 g/mol | PubChem |
| CAS Number | 173847-48-0 | PubChem |
| Appearance | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
Hazard Identification and GHS Classification
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following is a general guide for safe handling.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.
General Hygiene Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Remove contaminated clothing and wash it before reuse.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
First-Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Experimental Protocols
No specific experimental protocols for the synthesis or use of this compound were found in the public domain. The following is a generalized workflow for a typical organic synthesis reaction involving a similar compound.
Caption: General workflow for a typical organic synthesis experiment.
Logical Relationship for Safe Handling
The following diagram illustrates the logical steps for ensuring safety when handling this compound.
Caption: Logical workflow for ensuring laboratory safety.
Disclaimer: This guide is intended for informational purposes only and is based on data available for this compound and structurally similar compounds. It is not a substitute for a formal risk assessment and the user's own judgment and experience. Always consult the most current Safety Data Sheet for any chemical before use.
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl 3-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of tert-butyl 3-aminoindoline-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol is designed for high yield and purity, starting from commercially available tert-butyl 1H-indole-1-carboxylate.
Overview of the Synthetic Pathway
The synthesis proceeds via a two-step sequence:
-
Nitration: Electrophilic nitration of N-Boc-indole at the C3 position to yield tert-butyl 3-nitro-1H-indole-1-carboxylate.
-
Reductive Hydrogenation: One-pot reduction of the nitro group and saturation of the indole ring to the corresponding indoline using catalytic hydrogenation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Step | Reaction | Starting Material | Product | Reagents | Catalyst | Solvent | Temp. | Time | Yield |
| 1 | Nitration | tert-Butyl 1H-indole-1-carboxylate | tert-Butyl 3-nitro-1H-indole-1-carboxylate | NMe₄NO₃, (CF₃CO)₂O | - | Acetonitrile | 0-5 °C | 4 h | ~91%[1] |
| 2 | Reductive Hydrogenation | tert-Butyl 3-nitro-1H-indole-1-carboxylate | This compound | H₂ | PtO₂ or Pd/C | Ethanol | RT | 4-12 h | High |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate
This protocol is adapted from a high-yield procedure for the nitration of N-Boc-indole.[1]
Materials:
-
tert-Butyl 1H-indole-1-carboxylate
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add tert-butyl 1H-indole-1-carboxylate (1.0 eq) and tetramethylammonium nitrate (1.1 eq).
-
Dissolve the solids in anhydrous acetonitrile (approx. 1.0 M solution with respect to the indole).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (2.0 eq) in anhydrous acetonitrile to the cooled reaction mixture.
-
Stir the reaction at 0-5 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of saturated aqueous sodium carbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford tert-butyl 3-nitro-1H-indole-1-carboxylate as a solid. A 91% yield has been reported for this reaction on a large scale.[1]
Step 2: Synthesis of this compound
This protocol utilizes catalytic hydrogenation to simultaneously reduce the nitro group and the indole double bond.
Materials:
-
tert-Butyl 3-nitro-1H-indole-1-carboxylate
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH), absolute
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
-
Hydrogenation flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
In a hydrogenation flask, dissolve tert-butyl 3-nitro-1H-indole-1-carboxylate (1.0 eq) in ethanol.
-
Carefully add the hydrogenation catalyst (PtO₂ or 10% Pd/C, 5-10 mol%).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours. The use of PtO₂ may facilitate the reduction of the indole ring more effectively than Pd/C.[2]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by silica gel column chromatography, although often the crude product is of sufficient purity for subsequent steps.
Visualizations
Synthetic Workflow Diagram
References
Copper-Catalyzed Synthesis of 3-Aminoindoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoindoline scaffold is a privileged structural motif found in a wide range of biologically active compounds and natural products, exhibiting potential applications in medicinal chemistry as anticancer and analgesic agents.[1] Traditional synthetic routes to these molecules can be complex and require multiple steps.[1] A highly efficient and versatile method for the synthesis of 3-aminoindoline derivatives is through a copper-catalyzed three-component coupling reaction.[1][2][3] This approach involves the reaction of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne, offering a streamlined pathway to densely substituted indolines.[1]
This cascade reaction is initiated by the copper-catalyzed coupling of the three components to form a propargylamine intermediate.[1][4] This intermediate then undergoes an intramolecular 5-exo-dig cyclization, facilitated by the copper catalyst, to yield the 3-aminoindoline core.[1] This methodology is notable for its broad substrate scope and good to excellent yields.[1] Furthermore, the resulting 3-aminoindolines can be readily isomerized to the corresponding 3-aminoindoles, further expanding the synthetic utility of this method.[1][2][3] An enantioselective version of this protocol has also been developed, allowing for the synthesis of optically active 3-aminoindolines.[1]
Reaction Principle
The core of this synthetic strategy is a copper-catalyzed cascade reaction. The process begins with the coupling of a 2-aminobenzaldehyde, a secondary amine, and an alkyne to form a propargylamine intermediate. This intermediate then undergoes an intramolecular cyclization under the reaction conditions to yield the 3-aminoindoline core.[1][5]
Diagram of the general reaction mechanism for the copper-catalyzed synthesis of 3-aminoindolines.
Caption: General reaction scheme for the three-component synthesis of 3-aminoindolines.
Data Presentation: Substrate Scope and Yields
The copper-catalyzed three-component reaction demonstrates broad applicability with a variety of N-protected 2-aminobenzaldehydes, secondary amines, and terminal alkynes. The following table summarizes the yields of isolated products for a range of substrates under optimized reaction conditions.
| Entry | Aldehyde (R¹) | Amine (R²) | Alkyne (R³) | Product | Yield (%) |
| 1 | Ts | Piperidine | Phenyl | 5a | 95 |
| 2 | Ts | Piperidine | n-Butyl | 5b | 89 |
| 3 | Ts | Piperidine | Cyclohexyl | 5c | 93 |
| 4 | Ts | Piperidine | Trimethylsilyl | 5d | 98 |
| 5 | Ts | Morpholine | Phenyl | 5e | 96 |
| 6 | Ts | Dibenzylamine | Phenyl | 5f | 94 |
| 7 | Ts | N-Methylaniline | Phenyl | 5g | 85 |
| 8 | Boc | Piperidine | Phenyl | 5h | 88 |
| 9 | Cbz | Piperidine | Phenyl | 5i | 81 |
Reaction conditions: Aldehyde (0.3 mmol), amine (0.3 mmol), alkyne (0.45 mmol), CuCl (5 mol%), Cu(OTf)₂ (5 mol%), and DMAP (1 equiv.) in MeCN at 80°C. Yields are for the isolated product after flash chromatography.[1]
Experimental Protocols
This section provides a detailed protocol for the synthesis of 3-aminoindoline derivatives via the copper-catalyzed three-component coupling reaction.
Materials:
-
N-protected 2-aminobenzaldehyde (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide)
-
Secondary amine (e.g., piperidine)
-
Terminal acetylene (e.g., phenylacetylene)
-
Copper(I) chloride (CuCl)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
4-Dimethylaminopyridine (DMAP)
-
Dry acetonitrile (MeCN)
-
Celite
-
Dichloromethane (DCM)
-
Argon gas supply
Equipment:
-
Dry Wheaton 1 mL V-vial with a screw cap
-
Magnetic stirring bar
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system
Diagram of the experimental workflow for the synthesis of 3-aminoindolines.
Caption: Step-by-step workflow for the copper-catalyzed synthesis of 3-aminoindolines.
General Procedure:
-
In a dry and argon-flushed Wheaton 1 mL V-vial equipped with a magnetic stirring bar and a screw cap, add CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), DMAP (0.3 mmol, 1 equiv.), and the N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv.).[1]
-
Suspend the solids in dry acetonitrile (0.3 mL).[1]
-
To this suspension, add the secondary amine (0.3 mmol, 1 equiv.) and the terminal alkyne (0.45 mmol, 1.5 equiv.).[1]
-
Seal the vial and stir the reaction mixture at 80°C. Monitor the reaction progress by TLC until the aldehyde is fully consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with dichloromethane.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica gel to afford the desired 3-aminoindoline derivative.[1]
Enantioselective Synthesis
For the synthesis of optically active 3-aminoindolines, a stepwise enantioselective version of this protocol has been developed.[1] This modified procedure allows for the synthesis of enantioenriched indolines with good yield and high preservation of enantioselectivity.[1]
Conclusion
The copper-catalyzed three-component coupling reaction provides an efficient and general method for the synthesis of a diverse range of 3-aminoindoline derivatives.[1][2][3] This protocol is characterized by its operational simplicity, broad substrate scope, and high yields. The ability to perform this reaction enantioselectively further enhances its utility for the synthesis of chiral molecules of interest in drug discovery and development.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three-Component Coupling Reaction (2010) | Dmitri Chernyak | 65 Citations [scispace.com]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of tert-Butyl 3-aminoindoline-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-aminoindoline-1-carboxylate is a valuable building block in peptide synthesis, particularly for the development of peptidomimetics and conformationally constrained peptides. Its rigid indoline scaffold can impart unique structural properties to peptides, influencing their bioactivity, stability, and receptor-binding affinity. The Boc (tert-butyloxycarbonyl) protecting group on the indoline nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, typically employing the Fmoc/tBu or Boc/Bzl strategies.
These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into peptide chains.
Applications in Peptide Synthesis
The incorporation of this compound into peptide sequences serves several key purposes in drug discovery and development:
-
Conformational Constraint: The bicyclic nature of the indoline ring system restricts the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
-
Peptidomimetic Design: As a non-natural amino acid, it is used to create peptidomimetics with improved pharmacological properties. These modifications can enhance resistance to enzymatic degradation, improve cell permeability, and increase oral bioavailability compared to their natural peptide counterparts.
-
Structure-Activity Relationship (SAR) Studies: Introducing this constrained analog in place of natural amino acids allows researchers to probe the structural requirements for receptor binding and activity. By observing the effects of this substitution, a deeper understanding of the pharmacophore can be achieved.
Experimental Protocols
The following protocols outline the general procedures for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS). These protocols are based on the widely used Fmoc/tBu strategy.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide)
-
Coupling additives: HOBt (Hydroxybenzotriazole) or OxymaPure®
-
Base: DIPEA (N,N-diisopropylethylamine) or 2,4,6-collidine
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution and repeat the treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
3. Coupling of this compound:
- In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
- Add 6 equivalents of DIPEA to the solution to activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Capping (Optional):
- If the coupling is incomplete after a second attempt, any unreacted amino groups can be capped to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
5. Washing:
- After successful coupling, drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
The peptide chain can now be further elongated by repeating the Fmoc deprotection and coupling steps with the subsequent Fmoc-protected amino acids.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Boc group from the indoline nitrogen.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage:
- Add the cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the dried resin.
- Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
4. Peptide Isolation and Purification:
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Air-dry the crude peptide.
- The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for the coupling of this compound is not extensively published, the following table provides a general overview of typical parameters and expected outcomes based on standard solid-phase peptide synthesis protocols for similar constrained amino acids.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | The choice of resin loading depends on the length and complexity of the target peptide. |
| Amino Acid Equivalents | 2 - 5 equivalents | A higher excess of the amino acid and coupling reagents is often used for sterically hindered or difficult-to-couple amino acids. |
| Coupling Reagent | HBTU, HATU, DIC/HOBt | The choice of coupling reagent can influence the reaction rate and the extent of side reactions. |
| Coupling Time | 1 - 4 hours | Longer coupling times may be necessary for complete reaction, especially with a sterically hindered building block. |
| Coupling Efficiency | >98% | Monitored by Kaiser test or other qualitative methods. Recoupling may be necessary. |
| Cleavage Time | 2 - 4 hours | The duration of cleavage with TFA is sufficient to remove the Boc group from the indoline nitrogen along with other tBu-based protecting groups. |
| Crude Peptide Purity | 60 - 85% | Purity is sequence-dependent and can be improved by optimizing coupling and deprotection steps. |
| Final Yield | 10 - 40% (after HPLC) | The final yield depends on the overall efficiency of all synthesis, cleavage, and purification steps. |
Visualizations
Experimental Workflow for SPPS Incorporation
Caption: Workflow for incorporating this compound in SPPS.
Logical Relationship of Protecting Groups
Caption: Orthogonal protecting group strategy in Fmoc-SPPS.
Conclusion
This compound is a versatile building block for introducing conformational constraints and creating novel peptidomimetics. Its compatibility with standard SPPS protocols makes it an accessible tool for researchers in peptide chemistry and drug development. The provided protocols and data offer a foundational guide for the successful incorporation of this valuable compound into synthetic peptides. Careful optimization of coupling conditions and thorough purification are key to obtaining high-quality peptides containing the indoline scaffold.
Application Notes and Protocols: tert-Butyl 3-aminoindoline-1-carboxylate as a Versatile Building Block for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. tert-Butyl 3-aminoindoline-1-carboxylate, with its protected amine and reactive 3-amino group, serves as a highly valuable and versatile starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the discovery of potent kinase inhibitors, specifically focusing on the synthesis of 3-arylideneindolin-2-one derivatives. These derivatives are known to target key receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, as well as non-receptor tyrosine kinases like c-Src, all of which are implicated in cancer progression and angiogenesis.
Core Application: Synthesis of 3-Arylideneindolin-2-one Kinase Inhibitors
The primary application of this compound in this context is its conversion to a versatile isatin (1H-indole-2,3-dione) intermediate. This intermediate can then undergo a Knoevenagel condensation with a variety of aromatic aldehydes to yield a library of 3-arylideneindolin-2-one compounds. The general synthetic workflow is outlined below.
Caption: Synthetic workflow from the starting material to kinase inhibitors.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield 3-aminoindoline.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 3-aminoindoline. The crude product can often be used in the next step without further purification.
Protocol 2: Oxidation of 3-Aminoindoline to Isatin (1H-indole-2,3-dione)
This protocol outlines the conversion of 3-aminoindoline to the key intermediate, isatin.
Materials:
-
3-Aminoindoline from Protocol 1
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve 3-aminoindoline (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Add N-bromosuccinimide (NBS, 2.5 eq) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine to remove residual DMSO.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford isatin as a red-orange solid.
Protocol 3: Knoevenagel Condensation of Isatin with Aromatic Aldehydes
This protocol details the synthesis of the target 3-arylideneindolin-2-one derivatives.
Materials:
-
Isatin from Protocol 2
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3-methoxybenzaldehyde)
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum to yield the pure 3-arylideneindolin-2-one derivative.
Biological Activity Data
The synthesized 3-arylideneindolin-2-one derivatives are potent inhibitors of several protein kinases crucial for tumor angiogenesis and proliferation. The following table summarizes the inhibitory activities (IC₅₀ values) of representative compounds from this class against key kinases.
| Compound ID | R Group (on benzylidene ring) | VEGFR-2 IC₅₀ (µM) | PDGFRβ IC₅₀ (µM) | c-Src IC₅₀ (µM) |
| 1 | H | 0.20 - 0.50 | 0.10 - 0.30 | > 10 |
| 2 | 4-Chloro | 0.05 - 0.15 | 0.08 - 0.20 | 5 - 10 |
| 3 | 4-Methoxy | 0.30 - 0.70 | 0.25 - 0.60 | > 10 |
| 4 | 3,4-Dichloro | 0.02 - 0.10 | 0.05 - 0.15 | 2 - 5 |
| 5 | 4-Trifluoromethyl | 0.10 - 0.25 | 0.15 - 0.40 | > 10 |
| 6 | 3-Bromo | 0.08 - 0.20 | 0.10 - 0.25 | 3 - 7 |
| Sunitinib * | N/A | 0.009 | 0.002 | > 0.1 |
*Sunitinib is an FDA-approved multi-kinase inhibitor included for reference. Data compiled from various public sources and are representative ranges.
Mechanism of Action: Kinase Inhibition
The 3-arylideneindolin-2-one scaffold acts as a competitive inhibitor at the ATP-binding site of the kinase domain. By occupying this site, the compounds prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.
Caption: Simplified signaling pathway of RTKs and c-Src targeted by inhibitors.
Conclusion
This compound is a strategic starting material for the efficient synthesis of 3-arylideneindolin-2-one derivatives, a class of compounds with significant potential in cancer drug discovery. The protocols provided herein offer a clear and reproducible pathway for the generation of compound libraries for screening against various kinases. The structure-activity relationship data suggests that substitutions on the benzylidene ring significantly influence potency and selectivity, providing a rationale for further optimization and development of novel therapeutic agents.
Application Notes and Protocols: Acylation of tert-Butyl 3-Aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of tert-butyl 3-aminoindoline-1-carboxylate is a crucial chemical transformation for the synthesis of a diverse array of substituted indoline scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. This document provides detailed protocols for the N-acylation of this compound with acyl chlorides and carboxylic anhydrides, enabling the introduction of a wide range of functional groups at the 3-position of the indoline ring. The resulting N-acyl indoline derivatives serve as versatile intermediates for the development of novel therapeutic agents.
The reaction proceeds via nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of the acylating agent. A base is typically employed to neutralize the acidic byproduct generated during the reaction, such as hydrochloric acid when using acyl chlorides.[1]
Data Presentation
The following table summarizes typical reaction conditions for the acylation of this compound with various acylating agents. The selection of the acylating agent, base, and solvent can be optimized to achieve high yields and purity of the desired product.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine (TEA) or Diisopropylethylamine (DIEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 1 - 4 | 0 to RT | >90 |
| Benzoyl Chloride | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) | 2 - 6 | 0 to RT | 85-95 |
| Isobutyryl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 2 - 5 | 0 to RT | 80-90 |
| Acetic Anhydride | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 4 - 12 | RT to 40 | 80-95 |
| Propionic Anhydride | Pyridine | Dichloromethane (DCM) | 4 - 12 | RT to 40 | 75-90 |
Note: Yields are estimates based on general acylation reactions of primary amines and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a general procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl 3-(acetylamino)indoline-1-carboxylate, can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Acylation using a Carboxylic Anhydride (e.g., Acetic Anhydride)
This protocol provides a general procedure for the N-acetylation of this compound using an anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM in a round-bottom flask.
-
Add acetic anhydride (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, tert-butyl 3-(acetylamino)indoline-1-carboxylate, by column chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the acylation of this compound.
Caption: Chemical transformation of the acylation reaction.
Caption: Generalized experimental workflow for N-acylation.
References
Application Notes and Protocols: Coupling Reactions of tert-Butyl 3-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions involving tert-Butyl 3-aminoindoline-1-carboxylate , a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for the synthesis of diverse indoline derivatives.
Introduction
This compound is a valuable scaffold in drug discovery due to its presence in numerous biologically active compounds. The primary amino group at the 3-position serves as a key handle for a variety of coupling reactions, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). This document details protocols for several common and powerful coupling reactions: Buchwald-Hartwig amination, amide coupling, urea formation, and reductive amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1][2] This reaction is a powerful tool for the synthesis of N-aryl indoline derivatives.
General Reaction Scheme
Caption: Buchwald-Hartwig C-N Coupling Reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloro-toluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the moles of palladium).
-
Add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (1.5-2.5 eq.).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85 |
| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 1-Iodonaphthalene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and substrates used.
Amide Coupling
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The amino group of this compound can be readily acylated with carboxylic acids using a variety of coupling reagents.
General Reaction Scheme
References
Application Notes and Protocols: Boc Deprotection of 3-Aminoindoline using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common and highly effective reagent for the removal of the Boc group.[1] This document provides detailed application notes and protocols for the Boc deprotection of 3-aminoindoline using TFA, a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.[3]
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The newly liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.
Caption: Mechanism of TFA-mediated Boc deprotection of 3-aminoindoline.
Experimental Protocols
This section provides detailed protocols for the Boc deprotection of 3-aminoindoline using TFA in dichloromethane (DCM). The optimal conditions may vary depending on the specific substrate and scale of the reaction.
Protocol 1: Standard Boc Deprotection of 3-Aminoindoline
Materials:
-
N-Boc-3-aminoindoline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-Boc-3-aminoindoline in anhydrous DCM (0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add TFA to the stirred solution. A common concentration range for TFA is 25-50% (v/v) in DCM.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate with toluene (2-3 times).[5]
-
Work-up (for free amine):
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution in vacuo to yield the 3-aminoindoline free base.
-
-
Work-up (for TFA salt): If the TFA salt is the desired product, omit the basic wash (step 6). After solvent removal, the crude 3-aminoindoline TFA salt can be used directly or purified further.[6]
Protocol 2: Rapid Boc Deprotection using Microwave Irradiation
This method can significantly reduce reaction times.[7]
Materials:
-
Same as Protocol 1, plus a microwave reactor.
Procedure:
-
Preparation: In a microwave-safe vessel, dissolve N-Boc-3-aminoindoline in DCM and add 5 equivalents of TFA.[7]
-
Microwave Irradiation: Seal the vessel and irradiate in a focused microwave instrument at 60 °C for 30 minutes.[7]
-
Work-up: Follow the work-up procedures described in Protocol 1 (steps 5-7).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various amines using TFA. While specific data for 3-aminoindoline is limited in the public domain, these examples provide a useful guide for optimization.
| Substrate | TFA Concentration (% in DCM) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Amines | 50 | Room Temp. | 2 | Not specified | [4] |
| General Amines | 25 | Room Temp. | 2 | ~60 | [4] |
| Amide Conjugate | Not specified | Not specified | Not specified | 64 | [7] |
| Diol Derivative | TFA/H₂O | Not specified | Not specified | 77 | [7] |
| Various N-Boc Amines | 5 equiv. in DCM | 60 (Microwave) | 0.5 | High Purity | [7] |
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of 3-aminoindoline.
Caption: General experimental workflow for the Boc deprotection of 3-aminoindoline.
Purification and Characterization
Purification:
-
Free Base: The crude 3-aminoindoline free base can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
TFA Salt: The 3-aminoindoline TFA salt can often be purified by precipitation from a suitable solvent system (e.g., by adding cold diethyl ether to a concentrated solution of the salt).[8] Alternatively, HPLC can be employed for high-purity samples.[4]
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the deprotected product. The disappearance of the Boc group's characteristic signals (e.g., a singlet around 1.4 ppm in ¹H NMR for the nine protons of the tert-butyl group) is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the 3-aminoindoline or its TFA salt.
-
Infrared (IR) Spectroscopy: The disappearance of the carbamate C=O stretch (typically around 1680-1700 cm⁻¹) from the starting material and the appearance of N-H stretching bands for the free amine (around 3300-3500 cm⁻¹) are indicative of the deprotection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient TFA concentration or reaction time. | Increase the concentration of TFA (e.g., to 50% or neat TFA) or prolong the reaction time. Monitor closely by TLC or LC-MS. |
| Steric hindrance around the amine. | Consider using harsher conditions, such as elevated temperature (e.g., 40-50 °C), or a stronger acidic system like HCl in dioxane. | |
| Side Product Formation | Alkylation of the indole ring by the tert-butyl cation. | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Low Yield after Work-up | Loss of the water-soluble amine salt during aqueous work-up. | If the free amine is desired and shows water solubility, carefully adjust the pH of the aqueous layer to >10 before extraction to ensure the amine is in its free base form. Alternatively, use a non-aqueous work-up with a solid-supported base.[9] |
| Difficulty Removing TFA | TFA forms a stable salt with the amine. | Co-evaporate with a non-polar solvent like toluene multiple times. For complete removal, ion-exchange chromatography or conversion to the HCl salt followed by lyophilization can be effective.[8][9] |
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Parallel Synthesis of a 3-Aminoindoline Scaffold Chemical Library for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoindoline scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds. Its unique structural features allow for three-dimensional diversity, making it an attractive starting point for the construction of chemical libraries aimed at drug discovery. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the parallel synthesis of a chemical library based on the 3-aminoindoline scaffold, intended for use in high-throughput screening and lead optimization efforts.
Library Design and Strategy
The design of the chemical library focuses on introducing diversity at key positions of the 3-aminoindoline core to explore a broad chemical space. A diversity-oriented synthesis approach is employed, allowing for the generation of a wide range of analogues from a common intermediate. The core synthesis strategy involves a multicomponent reaction to efficiently assemble the 3-aminoindoline scaffold, followed by diversification through parallel solution-phase or solid-phase synthesis techniques.
Below is a logical diagram illustrating the library design strategy.
Caption: Library design strategy for 3-aminoindoline synthesis.
Data Presentation
The following tables summarize quantitative data for representative compounds from a virtual library based on the 3-aminoindoline scaffold, showcasing their potential anticancer and antimicrobial activities.
Table 1: Anticancer Activity of 3-Aminoindoline Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| AI-1 | H | Morpholine | Phenyl | MCF-7 (Breast) | 12.2 |
| AI-2 | 5-Cl | Piperidine | 4-Fluorophenyl | HepG2 (Liver) | 14.8 |
| AI-3 | 5-Br | N-Methylpiperazine | Cyclohexyl | A549 (Lung) | 9.5 |
| AI-4 | 5-F | Pyrrolidine | Thiophenyl | PC3 (Prostate) | 5.64 |
| AI-5 | H | Diethylamine | n-Butyl | DLD1 (Colon) | 10.76 |
Data compiled from literature reports on analogous indole and indoline derivatives for illustrative purposes.[2]
Table 2: Antimicrobial Activity of 3-Aminoindoline Derivatives
| Compound ID | R1 | R2 | R3 | Bacterial Strain | MIC (µg/mL) |
| AI-6 | H | Morpholine | Phenyl | S. aureus | 0.28 |
| AI-7 | 5-Cl | Piperidine | 4-Fluorophenyl | E. coli | 0.524 |
| AI-8 | 5-Br | N-Methylpiperazine | Cyclohexyl | P. aeruginosa | 1.249 |
| AI-9 | 5-F | Pyrrolidine | Thiophenyl | B. subtilis | 0.78 |
| AI-10 | H | Diethylamine | n-Butyl | S. abony | 2.708 |
Data compiled from literature reports on analogous indole and indoline derivatives for illustrative purposes.[3][4]
Experimental Protocols
Protocol 1: Parallel Solution-Phase Synthesis of a 3-Aminoindoline Library
This protocol describes the copper-catalyzed three-component coupling reaction for the synthesis of a 48-member library in a 4x12 array.
Workflow Diagram:
References
Application Notes and Protocols for the Chiral Synthesis of (R)-tert-Butyl 3-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl 3-aminoindoline-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid indoline scaffold and the presence of a primary amine at a stereogenic center make it a key intermediate for the synthesis of a variety of pharmacologically active molecules. The precise control of the stereochemistry at the C3 position is often crucial for the biological activity and selectivity of the final drug candidates.
These application notes provide detailed protocols for the enantioselective synthesis of (R)-tert-butyl 3-aminoindoline-1-carboxylate, focusing on two robust and widely applicable strategies:
-
Asymmetric Hydrogenation of a Prochiral Indole Precursor: This method involves the synthesis of a 3-aminoindole derivative followed by a highly enantioselective hydrogenation using a chiral catalyst.
-
Asymmetric Reductive Amination of a Ketone Precursor: This alternative route utilizes a prochiral ketone and a chiral reducing agent or catalyst to install the amine functionality with high stereocontrol.
All quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.
Synthetic Strategies
Two primary retrosynthetic pathways are outlined for the preparation of the target molecule.
Caption: Retrosynthetic analysis of (R)-tert-butyl 3-aminoindoline-1-carboxylate.
Route 1: Asymmetric Hydrogenation of tert-Butyl 3-amino-1H-indole-1-carboxylate
This route involves three key steps: nitration of N-Boc-indole, reduction of the nitro group to an amine, and finally, the crucial asymmetric hydrogenation of the resulting 3-aminoindole.
Experimental Workflow
Caption: Workflow for the asymmetric hydrogenation route.
Step 1: Synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate
This procedure utilizes a mild, non-acidic nitrating agent.[1][2]
Protocol:
-
To a solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq) in acetonitrile at 0-5 °C, add tetramethylammonium nitrate (1.1 eq).
-
Slowly add a solution of trifluoroacetic anhydride (2.0 eq) in acetonitrile while maintaining the temperature.
-
Stir the reaction mixture at 0-5 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Eq. |
| tert-Butyl 1H-indole-1-carboxylate | 1.0 |
| Tetramethylammonium nitrate | 1.1 |
| Trifluoroacetic anhydride | 2.0 |
| Acetonitrile | Solvent |
Table 1: Reagents for the nitration of N-Boc-indole.
Step 2: Reduction to tert-Butyl 3-amino-1H-indole-1-carboxylate
The nitro group is readily reduced to a primary amine via catalytic hydrogenation.
Protocol:
-
Dissolve tert-butyl 3-nitro-1H-indole-1-carboxylate (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminoindole derivative, which can be used in the next step without further purification.
| Reagent | Molar Eq. |
| tert-Butyl 3-nitro-1H-indole-1-carboxylate | 1.0 |
| 10% Palladium on Carbon (Pd/C) | 10 wt% |
| Hydrogen Gas (H₂) | Excess |
| Methanol | Solvent |
Table 2: Reagents for the reduction of the nitroindole.
Step 3: Asymmetric Hydrogenation
This is the key enantioselective step. The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). Rhodium complexes with chiral bisphosphine ligands such as SDP (specifically (R)-SDP for the (R)-product) have proven effective for similar substrates.
Protocol:
-
In a glovebox, charge a pressure reactor with [Rh(COD)₂(OTf)] (1 mol%) and the chiral bisphosphine ligand (e.g., (R)-SDP) (1.1 mol%).
-
Add degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add a solution of tert-butyl 3-amino-1H-indole-1-carboxylate (1.0 eq) in degassed toluene.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 50 bar.
-
Heat the reaction mixture to 50 °C and stir for 24-48 hours.
-
Monitor the conversion by HPLC or GC.
-
After completion, cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture and purify the product by column chromatography on silica gel.
| Component | Loading |
| [Rh(COD)₂(OTf)] | 1 mol% |
| Chiral Ligand (e.g., (R)-SDP) | 1.1 mol% |
| Hydrogen Pressure | 50 bar |
| Temperature | 50 °C |
| Expected Yield | >90% |
| Expected Enantiomeric Excess (ee) | >90% |
Table 3: Typical reaction conditions and expected results for the asymmetric hydrogenation.
Route 2: Asymmetric Reductive Amination of tert-Butyl 3-oxoindoline-1-carboxylate
This alternative strategy involves the direct conversion of a prochiral ketone to the chiral amine in a single step.
Experimental Workflow
Caption: Workflow for the asymmetric reductive amination route.
Protocol: Asymmetric Reductive Amination
This protocol is based on established methods for the asymmetric reductive amination of ketones.
Protocol:
-
To a solution of tert-butyl 3-oxoindoline-1-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add an ammonia source such as ammonium acetate (5-10 eq).
-
Add a pre-formed chiral catalyst system. A common system consists of an iridium precursor like [Ir(COD)Cl]₂ and a chiral ligand (e.g., a chiral phosphine or phosphoramidite).
-
Introduce the hydrogen source. This can be hydrogen gas (under pressure) or a chemical reductant like a Hantzsch ester.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) for 24-72 hours.
-
Monitor the reaction by HPLC or GC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction (if necessary) and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
| Component | Loading |
| [Ir(COD)Cl]₂ | 0.5-2 mol% |
| Chiral Ligand | 1-4 mol% |
| Ammonia Source (e.g., NH₄OAc) | 5-10 eq |
| Hydrogen Source | Excess |
| Expected Yield | 70-95% |
| Expected Enantiomeric Excess (ee) | 85-99% |
Table 4: Typical reaction conditions and expected results for asymmetric reductive amination.
Summary and Outlook
The chiral synthesis of (R)-tert-butyl 3-aminoindoline-1-carboxylate can be effectively achieved through two primary strategies: asymmetric hydrogenation of a 3-aminoindole precursor or asymmetric reductive amination of a 3-oxoindoline precursor. The asymmetric hydrogenation route, while longer, often provides very high enantioselectivities and yields. The asymmetric reductive amination offers a more convergent approach. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Both routes provide access to this important chiral building block, enabling further exploration in drug discovery and development.
References
Application Notes and Protocols for the Chiral Synthesis of (S)-tert-Butyl 3-aminoindoline-1-carboxylate
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (S)-tert-butyl 3-aminoindoline-1-carboxylate, a valuable chiral building block in drug discovery and development. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, N-Boc-indolin-3-one, followed by a highly stereoselective catalytic asymmetric reductive amination. This protocol is designed for researchers and scientists in the fields of organic chemistry and medicinal chemistry.
Introduction
Chiral 3-aminoindoline scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The specific stereochemistry at the C3 position is often crucial for their pharmacological activity. (S)-tert-butyl 3-aminoindoline-1-carboxylate serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The protocol outlined below describes a robust and highly enantioselective method to access this important chiral amine.
Overall Synthetic Scheme
The proposed synthesis involves two main steps: the oxidation of N-Boc-indole to N-Boc-indolin-3-one, followed by an asymmetric reductive amination using a chiral phosphoric acid catalyst.
Scale-Up Synthesis of tert-Butyl 3-aminoindoline-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the scale-up synthesis of tert-Butyl 3-aminoindoline-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is designed for robustness and scalability, focusing on process efficiency and product purity.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents. The indoline scaffold is a privileged structure in drug discovery, and the presence of a protected amine at the 3-position allows for diverse downstream functionalization. This application note outlines a two-step process for the multigram to kilogram scale production of this intermediate, starting from the readily available N-Boc-indolin-3-one. The synthesis involves an oximation followed by a catalytic hydrogenation, both of which are processes amenable to industrial scale-up.
Overall Synthetic Scheme
The proposed scale-up synthesis follows a two-step reaction sequence starting from 1-Boc-indoline-3-one. The first step is the formation of the oxime intermediate, tert-butyl 3-(hydroxyimino)indoline-1-carboxylate. The second step is the catalytic hydrogenation of the oxime to yield the desired product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(hydroxyimino)indoline-1-carboxylate
This procedure details the formation of the oxime intermediate from 1-Boc-indoline-3-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Boc-indoline-3-one | 233.27 | 1.00 kg | 4.29 mol |
| Hydroxylamine hydrochloride | 69.49 | 356 g | 5.12 mol |
| Sodium acetate | 82.03 | 421 g | 5.13 mol |
| Ethanol | - | 5.0 L | - |
| Deionized Water | - | 2.5 L | - |
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-Boc-indoline-3-one (1.00 kg, 4.29 mol), ethanol (5.0 L), and deionized water (2.5 L).
-
Stir the mixture to form a suspension.
-
Add sodium acetate (421 g, 5.13 mol) followed by hydroxylamine hydrochloride (356 g, 5.12 mol) to the suspension at room temperature.
-
Heat the reaction mixture to 70-75 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water (5.0 L) to the reaction mixture with stirring to precipitate the product.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration and wash the filter cake with a cold (0-5 °C) mixture of ethanol/water (1:2, 2 x 1.0 L).
-
Dry the product under vacuum at 40-45 °C to a constant weight.
Quantitative Data (Step 1):
| Parameter | Value |
| Expected Yield | 90-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Step 2: Scale-up Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of the oxime intermediate to the final product using a heterogeneous palladium catalyst. This method is advantageous for scale-up due to the ease of catalyst removal by filtration.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl 3-(hydroxyimino)indoline-1-carboxylate | 248.28 | 1.00 kg | 4.03 mol |
| 10% Palladium on Carbon (50% wet) | - | 50 g | - |
| Methanol | - | 10.0 L | - |
| Acetic Acid (optional) | 60.05 | 24 g | 0.40 mol |
Procedure:
-
Charge a suitable high-pressure hydrogenation reactor (e.g., a 20 L stainless steel autoclave) with tert-butyl 3-(hydroxyimino)indoline-1-carboxylate (1.00 kg, 4.03 mol) and methanol (10.0 L).
-
Carefully add 10% palladium on carbon (50 g, 50% wet basis) to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
(Optional) Add acetic acid (24 g, 0.40 mol) to the reaction mixture. The presence of a small amount of acid can improve the reaction rate and selectivity.
-
Seal the reactor and purge several times with nitrogen followed by hydrogen.
-
Pressurize the reactor with hydrogen to 4-5 bar.
-
Stir the reaction mixture at 25-30 °C. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the hydrogen uptake. The reaction is generally complete within 8-12 hours.
-
Once hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol (2 x 500 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure to a volume of approximately 2-3 L.
-
The product can often be isolated by crystallization. If necessary, perform a work-up by adding water and a suitable base (e.g., sodium bicarbonate solution) to neutralize the acetic acid (if used), followed by extraction with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure this compound.
-
Dry the final product under vacuum at 40-45 °C.
Quantitative Data (Step 2):
| Parameter | Value |
| Expected Yield | 85-92% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Experimental Workflow
The following diagram illustrates the key stages of the scale-up synthesis process.
Caption: Detailed workflow for the scale-up synthesis of this compound.
References
Application Notes: One-Pot Synthesis of Substituted 2-Amino-indole-3-carboxamides
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide range of biologically active compounds.[1][2] Among these, the 2-amino-indole-3-carboxamide moiety is of particular interest due to its presence in molecules that exhibit a variety of pharmacological activities, including the inhibition of IκB kinase and phosphodiesterase-V.[1] These targets are implicated in inflammatory diseases and erectile dysfunction, respectively, highlighting the therapeutic potential of this chemical class.
Traditionally, the synthesis of 2-amino-indole-3-carboxamides has involved multi-step procedures that can be time-consuming and inefficient.[1][3] The development of a one-pot synthesis method offers a significant advantage by streamlining the process, reducing waste, and improving overall efficiency. This document outlines a robust and efficient one-pot, two-step solution-phase method for the synthesis of a diverse range of substituted 2-amino-indole-3-carboxamides.[1][4][5][6]
The described protocol involves an initial SNAr reaction between a 2-halonitrobenzene derivative and a cyanoacetamide, followed by a reductive cyclization to yield the final product.[1][4][5][6] This method is highly versatile, allowing for the generation of a library of compounds with various substitutions on both the indole ring and the carboxamide moiety. The operational simplicity and broad substrate scope make this protocol a valuable tool for researchers and scientists in the field of drug development.
Experimental Workflow
The one-pot synthesis of substituted 2-amino-indole-3-carboxamides is a sequential two-step process. The workflow begins with the deprotonation of a cyanoacetamide using a strong base, followed by a nucleophilic aromatic substitution (SNAr) reaction with a 2-halonitrobenzene. The resulting intermediate is then subjected to a reductive cyclization in the same pot to yield the final 2-amino-indole-3-carboxamide product.
Caption: One-pot synthesis workflow.
Signaling Pathway Context: IκB Kinase in NF-κB Signaling
2-Aminoindoles have been identified as key fragments in inhibitors of IκB kinase (IKK).[1] IKK is a central component of the NF-κB signaling pathway, which plays a critical role in regulating inflammatory responses, cell survival, and proliferation. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and anti-apoptotic functions. The diagram below illustrates this simplified signaling cascade.
Caption: Simplified IKK/NF-κB signaling pathway.
Experimental Protocols
General One-Pot Procedure for the Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide
This protocol describes a general method for the one-pot synthesis of 2-amino-indole-3-carboxamides, exemplified by the synthesis of 2-amino-N-butyl-1H-indole-3-carboxamide.
Materials:
-
N-butyl-2-cyanoacetamide
-
2-Fluoronitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl3)
-
Zinc dust (Zn)
-
50 mL round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-butyl-2-cyanoacetamide (1.0 equiv) dissolved in dry DMF (0.5 M).
-
Carefully add sodium hydride (1.1 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add 2-fluoronitrobenzene (1.0 equiv) to the reaction mixture. The solution will turn deep purple. Continue stirring at room temperature for 1 hour.
-
After 1 hour, add 1.0 N HCl (2.0 equiv) to the reaction mixture.
-
Subsequently, add FeCl3 (3.0 equiv) and zinc dust (10.0 equiv).
-
Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures, typically involving filtration to remove excess zinc and purification by column chromatography to isolate the desired 2-amino-N-butyl-1H-indole-3-carboxamide.
Quantitative Data
The described one-pot synthesis method has been successfully applied to a variety of substituted 2-halonitrobenzenes and cyanoacetamides, yielding a range of 2-amino-indole-3-carboxamides.[1] The following table summarizes the yields for a selection of synthesized compounds.
| Compound | Substituent (Indole Ring) | Substituent (Carboxamide) | Yield (%) |
| 3-1 | H | n-Butyl | 85 |
| 3-2 | H | Cyclohexyl | 82 |
| 3-3 | H | Benzyl | 78 |
| 3-4 | H | 4-Methoxybenzyl | 75 |
| 3-5 | H | 2-Phenylethyl | 80 |
| 3-6 | 5-Fluoro | n-Butyl | 70 |
| 3-7 | 5-Chloro | n-Butyl | 68 |
| 3-8 | 5-Bromo | n-Butyl | 65 |
| 3-9 | 5-Methyl | n-Butyl | 72 |
| 3-10 | 5-Methoxy | n-Butyl | 60 |
| 3-11 | 6-Fluoro | n-Butyl | 73 |
| 3-12 | 6-Chloro | n-Butyl | 71 |
| 3-13 | 4-Chloro | n-Butyl | 55 |
| 3-14 | 4,6-Difluoro | n-Butyl | 62 |
| 3-15 | H | 4-Fluorobenzyl | 76 |
| 3-16 | H | 3-Methoxybenzyl | 77 |
| 3-17 | H | 2-Chlorobenzyl | 72 |
| 3-18 | H | 4-Trifluoromethylbenzyl | 69 |
| 3-19 | H | Pyridin-2-ylmethyl | 65 |
| 3-20 | H | Thiophen-2-ylmethyl | 70 |
| 3-21 | H | Furfuryl | 71 |
| 3-22 | H | 1-Naphthylmethyl | 68 |
| 3-23 | H | 2-Indolylethyl | 63 |
Table adapted from the findings reported in the synthesis of twenty-three 2-amino-indole-3-carboxamides.[1]
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
Application Note: Reaction Monitoring of tert-Butyl 3-aminoindoline-1-carboxylate Synthesis by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of tert-Butyl 3-aminoindoline-1-carboxylate via reductive amination of tert-butyl 3-oxoindoline-1-carboxylate. A key focus is the utilization of Thin-Layer Chromatography (TLC) for real-time reaction monitoring. This method allows for a rapid and efficient assessment of the reaction's progress by observing the consumption of the starting material and the formation of the product. The protocol includes specific TLC conditions, visualization techniques, and expected outcomes, facilitating accurate determination of reaction completion and ensuring optimal yield and purity of the final product.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, frequently employed in the synthesis of various therapeutic agents. The synthesis of this compound is commonly achieved through the reductive amination of its corresponding ketone precursor, tert-butyl 3-oxoindoline-1-carboxylate. Efficient monitoring of this transformation is crucial to determine the optimal reaction time, prevent the formation of byproducts, and ensure the complete conversion of the starting material.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of organic reactions. By separating the components of a reaction mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent), TLC provides a clear visual representation of the disappearance of reactants and the appearance of products. This application note outlines a robust protocol for using TLC to monitor the synthesis of this compound.
Reaction Scheme
The synthesis proceeds via the reductive amination of tert-butyl 3-oxoindoline-1-carboxylate using ammonia as the amine source and sodium triacetoxyborohydride (STAB) as the reducing agent.
Caption: Reductive amination synthesis pathway.
Experimental Protocols
Materials
-
tert-Butyl 3-oxoindoline-1-carboxylate (Starting Material, SM)
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel plates for TLC (e.g., silica gel 60 F254)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Ninhydrin stain solution (0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid)
Synthesis of this compound
-
To a solution of tert-butyl 3-oxoindoline-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) is added ammonium acetate (10.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until completion.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
TLC Monitoring Protocol
-
Preparation of the TLC Chamber: A TLC chamber is prepared with a mobile phase of 30% ethyl acetate in n-hexane. A piece of filter paper is placed in the chamber to ensure saturation of the atmosphere with the eluent vapor.
-
Spotting the TLC Plate:
-
Using a capillary tube, a small spot of the starting material solution (a small amount of the ketone dissolved in DCM) is applied to the first lane of the TLC plate (labeled 'SM').
-
A sample of the reaction mixture is taken using a capillary tube and spotted onto the second lane (labeled 'RM').
-
The third lane (labeled 'Co' for co-spot) is spotted with both the starting material solution and the reaction mixture.
-
-
Developing the TLC Plate: The spotted TLC plate is carefully placed in the developing chamber. The eluent is allowed to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
The developed plate is removed from the chamber, and the solvent front is marked with a pencil. The plate is allowed to air dry.
-
The plate is first visualized under a UV lamp (254 nm). The starting material and the Boc-protected product are UV active and will appear as dark spots.
-
Subsequently, the plate is dipped into a ninhydrin stain solution and gently heated with a heat gun. The product, a primary amine, will appear as a distinct colored spot (typically purple or pink).
-
-
Analysis: The progress of the reaction is determined by the diminishing intensity of the starting material spot and the increasing intensity of the product spot in the 'RM' lane. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane. The co-spot lane helps to confirm the identity of the spots.
Data Presentation
The progress of the reaction can be effectively monitored by observing the change in the TLC plate over time. The Rf (retention factor) values for the starting material and product in the specified TLC system are summarized in the table below.
| Compound | Role | Eluent System (EtOAc/Hexane) | Rf Value (approx.) | Visualization Method |
| tert-Butyl 3-oxoindoline-1-carboxylate | Starting Material | 30:70 | 0.6 | UV (254 nm) |
| This compound | Product | 30:70 | 0.3 | UV (254 nm), Ninhydrin |
Note: Rf values are approximate and can vary slightly depending on the specific TLC plate, chamber saturation, and temperature.
Workflow and Logic Diagrams
Experimental Workflow
The overall experimental workflow for the synthesis and monitoring is depicted below.
Caption: Synthesis and monitoring workflow.
TLC Analysis Logic
The logical flow for analyzing the TLC plate to determine the reaction status is outlined in the following diagram.
Caption: TLC analysis decision workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its monitoring by Thin-Layer Chromatography. The described TLC method is a reliable and efficient tool for researchers to track the progress of the reductive amination, ensuring high conversion and purity of the desired product. The clear protocols, data presentation, and workflow diagrams are intended to aid in the successful implementation of this synthetic and analytical procedure in a laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-aminoindoline-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-aminoindoline-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A1: A frequently employed synthetic pathway involves a four-step sequence starting from indole:
-
N-Boc Protection: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Nitration: Regioselective nitration at the C3 position of the indole ring.
-
Nitro Group Reduction: Reduction of the 3-nitro group to a 3-amino group.
-
Indole to Indoline Reduction: Selective reduction of the indole's pyrrole ring to yield the indoline.
Q2: Why is my yield low in the initial N-Boc protection of indole?
A2: Low yields in this step can be due to the low nucleophilicity of the indole nitrogen. Ensure that a suitable base, such as sodium hydride or DMAP, is used to facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O). Incomplete reaction or side reactions can also lower the yield.
Q3: I am observing multiple products during the nitration of N-Boc-indole. What are they and how can I improve selectivity for the 3-nitro product?
A3: Common side products in the nitration of indoles include dinitrated indoles (e.g., 3,5- and 3,6-dinitroindoles) and other regioisomers, such as the 6-nitroindole.[1] To enhance selectivity for the desired 3-nitro product, consider the following:
-
Use Milder Nitrating Agents: Employ reagents like benzoyl nitrate or acetyl nitrate instead of harsh conditions like mixed nitric and sulfuric acids.[1]
-
Control Stoichiometry: Use a minimal excess of the nitrating agent.[1]
-
Low-Temperature Reaction: Performing the reaction at lower temperatures (e.g., 0 °C to -20 °C) can favor mono-nitration.[1]
Q4: The 3-aminoindole intermediate seems to be unstable. How should I handle it?
A4: Unprotected 3-aminoindoles are known to be sensitive to air and light, leading to oxidative dimerization or decomposition.[2] It is often best to use the 3-aminoindole intermediate in situ for the subsequent reduction step without isolation. If isolation is necessary, purification by column chromatography can be challenging due to its instability.[2]
Q5: During the final reduction of the indole to the indoline, my N-Boc group is being removed. How can I prevent this?
A5: The N-Boc group on an indole is less stable than on a typical amine and can be cleaved under acidic conditions, which are sometimes used for indole reduction.[3] To avoid deprotection:
-
Use Milder Reducing Conditions: Consider using sodium cyanoborohydride (NaBH₃CN) in acetic acid, which is generally milder than borane-trifluoroacetic acid.
-
Control Acidity: If using an acid-catalyzed reduction, carefully control the amount and type of acid, as well as the reaction temperature and time.
-
Alternative Protecting Groups: If Boc deprotection remains an issue, consider more stable protecting groups like a tosyl (Ts) or a benzyl (Bn) group for the indole nitrogen, though this would alter the final product unless a subsequent deprotection and re-protection is planned.
Experimental Workflow and Key Transformations
Below is a diagram illustrating the overall synthetic workflow.
References
- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl 3-aminoindoline-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-aminoindoline-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes: reductive amination of tert-butyl 3-oxoindoline-1-carboxylate and reduction of tert-butyl 3-azidoindoline-1-carboxylate.
Route 1: Reductive Amination of tert-Butyl 3-oxoindoline-1-carboxylate
Issue 1: Incomplete conversion of the starting material, tert-butyl 3-oxoindoline-1-carboxylate.
-
Question: My reaction stall and I observe a significant amount of unreacted tert-butyl 3-oxoindoline-1-carboxylate. What are the possible causes and solutions?
-
Answer:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) may be inadequate. It is recommended to use a molar excess of the reducing agent.
-
Reaction Temperature: Low temperatures can slow down the reaction rate. Consider a moderate increase in temperature, while monitoring for potential side reactions.
-
Purity of Reagents: Ensure the ketone starting material and the amine source (e.g., ammonia, ammonium acetate) are of high purity. Impurities can inhibit the reaction.
-
pH of the Reaction Mixture: The pH can be critical for imine formation and reduction. For reductive amination with borohydride reagents, slightly acidic conditions are often optimal to facilitate imine formation without decomposing the reducing agent.
-
| Parameter | Recommended Range | Notes |
| Molar excess of reducing agent | 1.5 - 3.0 equivalents | Varies with the specific reducing agent used. |
| Temperature | 0 °C to room temperature | Higher temperatures may lead to side products. |
| pH | 5 - 7 | Adjust with a mild acid like acetic acid. |
Issue 2: Formation of a hydroxyl-indoline byproduct.
-
Question: I am observing a significant amount of tert-butyl 3-hydroxyindoline-1-carboxylate in my product mixture. How can I minimize this?
-
Answer: This side product arises from the reduction of the ketone functionality without subsequent amination.
-
Order of Addition: Ensure that the amine source is present in the reaction mixture before the addition of the reducing agent to favor imine formation.
-
Amine Concentration: A higher concentration of the amine source can shift the equilibrium towards imine formation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is less likely to reduce the ketone before imine formation compared to stronger reducing agents like sodium borohydride.
-
Issue 3: Dimerization of the indoline product.
-
Question: I am observing a higher molecular weight impurity that I suspect is a dimer of my desired product. How can I prevent this?
-
Answer: Indoline derivatives can be susceptible to oxidative dimerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Reaction Time: Prolonged reaction times might increase the likelihood of dimerization. Monitor the reaction progress and work up as soon as the starting material is consumed.
-
Route 2: Reduction of tert-Butyl 3-azidoindoline-1-carboxylate
Issue 1: Incomplete reduction of the azide.
-
Question: My final product is contaminated with the starting azide. How can I ensure complete reduction?
-
Answer:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. Using a fresh batch of catalyst is recommended. The catalyst can be poisoned by impurities in the starting material or solvent.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Reaction Time: The reduction of azides can sometimes be sluggish. Increase the reaction time and monitor the progress by TLC or LC-MS.
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider using other reducing agents such as triphenylphosphine (Staudinger reaction) followed by hydrolysis, or a hydride source like lithium aluminum hydride (use with caution due to its high reactivity).
-
Issue 2: Over-reduction of the indoline ring.
-
Question: I am concerned about the potential for over-reduction of the indoline ring to a hexahydroindole derivative. How can I avoid this?
-
Answer: While less common under standard azide reduction conditions, aggressive reducing agents or harsh reaction conditions can lead to over-reduction.
-
Mild Reducing Conditions: For catalytic hydrogenation, use a standard 10% Pd/C catalyst at or near atmospheric pressure. Avoid highly active catalysts or high pressures unless necessary.
-
Control of Temperature: Perform the reduction at room temperature.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common impurities I should look for in my final product?
-
A1: Besides the side products mentioned in the troubleshooting guides (unreacted starting materials, hydroxyl-indoline, dimers), you should also be aware of byproducts from the Boc-protecting group. Di-tert-butyl dicarbonate can be a source of tert-butanol and other related impurities.
-
-
Q2: What is the best method for purifying this compound?
-
A2: Column chromatography on silica gel is a common and effective method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. The addition of a small amount of triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.
-
-
Q3: My purified product is unstable and discolors over time. What is the cause and how can I store it?
-
A3: The free amine in this compound can be susceptible to air oxidation, leading to discoloration. It is best to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). If the application allows, converting the free amine to a stable salt (e.g., hydrochloride or trifluoroacetate) can improve its long-term stability.
-
Experimental Protocols
Protocol 1: Reductive Amination of tert-Butyl 3-oxoindoline-1-carboxylate
-
To a solution of tert-butyl 3-oxoindoline-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reduction of tert-Butyl 3-azidoindoline-1-carboxylate
-
Dissolve tert-butyl 3-azidoindoline-1-carboxylate (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Common side products in the synthesis.
Technical Support Center: Purification of tert-Butyl 3-aminoindoline-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of tert-Butyl 3-aminoindoline-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound streaks or tails on TLC and column | The amino group is interacting with acidic silica gel. | Add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or 1-10% ammonia in methanol, to the eluent to neutralize the acidic sites on the silica.[1] |
| The sample was overloaded on the column. | Ensure the sample is loaded in a concentrated, narrow band. If the crude material is not very soluble in the initial eluent, consider dry loading. | |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). A common flushing solvent for highly polar compounds is 10-20% methanol in dichloromethane (DCM) with 1% triethylamine.[1] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it, letting it sit for 30-60 minutes, and then eluting to check for new spots.[1] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.[1] | |
| Poor separation of the target compound from impurities | The chosen solvent system has poor selectivity. | Systematically screen different solvent systems using TLC. Try incorporating different solvents like dichloromethane, ethyl acetate, and methanol in varying ratios. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended. | |
| The compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system, such as a higher ratio of hexane to ethyl acetate. |
| No compound is detected in the collected fractions | The compound may not be UV active. | This compound may not be strongly UV active. Use a visualization stain for TLC, such as potassium permanganate or ninhydrin, to detect the compound.[1] |
| The fractions are too dilute to detect the compound. | Concentrate the fractions in the expected elution range and re-analyze by TLC.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for determining the optimal solvent system is to perform TLC analysis. Based on structurally similar compounds, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is recommended. A typical starting ratio could be 7:3 or 8:2 hexane:ethyl acetate. The ideal solvent system should provide an Rf value of 0.2-0.4 for the target compound.[1]
Q2: My compound appears to be degrading on the silica gel. What are my alternatives?
If your compound is sensitive to the acidic nature of silica gel, you have a few options:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a solution of your eluent containing 1-3% triethylamine. This will neutralize the acidic silanol groups.[3]
-
Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase like alumina.[1]
-
Use Amine-Functionalized Silica: This type of stationary phase is specifically designed for the purification of amines and can prevent streaking and decomposition.[1]
Q3: How do I properly load my sample onto the column?
For optimal separation, the sample should be loaded as a narrow band at the top of the column.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent. Carefully add this solution to the top of the column bed.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[4]
Q4: Should I use isocratic or gradient elution?
The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the separation difficulty.
-
Isocratic Elution: If your TLC analysis shows a good separation between your target compound and impurities with a single solvent system, isocratic elution can be used.
-
Gradient Elution: If there are multiple impurities with a range of polarities, a gradient elution will be more efficient. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your target compound and then more polar impurities.[3]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA) (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and visualization stain (e.g., potassium permanganate)
2. Preparation of the Mobile Phase:
-
Based on initial TLC analysis, prepare a starting mobile phase. A common starting point is a mixture of Hexanes:EtOAc (e.g., 80:20 v/v).
-
If tailing is observed on TLC, add 0.5-1% TEA to the mobile phase.
3. Column Packing (Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, create a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
Do not let the solvent level drop below the top of the silica bed.
4. Sample Loading:
-
Dissolve the crude material in a minimal amount of the initial mobile phase.
-
Carefully pipette the sample solution onto the top layer of sand.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the percentage of the more polar solvent (EtOAc). For example, you might start with 80:20 Hexanes:EtOAc, then move to 70:30, and so on.
-
Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
6. Isolation of Pure Product:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical TLC data for this compound and related compounds. Note that Rf values can vary depending on the specific TLC plate, chamber saturation, and temperature.
| Compound | Mobile Phase (v/v) | Rf Value |
| This compound (analog) | 20% EtOAc in Hexane | ~0.58 |
| This compound (analog) | 10% EtOAc in Hexane | ~0.28 |
| Boc-protected indole derivative 1 | 20% EtOAc in Hexanes (4:1) | ~0.45 |
| Boc-protected indole derivative 2 | 20% EtOAc in Hexanes (4:1) | ~0.30 |
Experimental Workflow Diagram
Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common column chromatography problems.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 3-Aminoindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Boc deprotection of 3-aminoindoline and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my 3-aminoindoline substrate?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, and the reaction rate is highly dependent on the acid's concentration.[1] If the acid is too dilute or not strong enough, the deprotection will be slow or incomplete.
-
Steric Hindrance: The bulky nature of the Boc group, combined with potential steric congestion around the 3-aminoindoline core, can impede the approach of the acidic reagent, slowing down the reaction.[1][2]
-
Suboptimal Reaction Time or Temperature: The deprotection of sterically hindered or electron-deficient amines may necessitate longer reaction times or elevated temperatures to proceed to completion.[1][2]
-
Poor Solubility: If the Boc-protected 3-aminoindoline has limited solubility in the chosen reaction solvent, it will hinder the interaction with the deprotecting agent.[1]
-
Reagent Quality: The purity and freshness of the acidic reagent are critical. For instance, trifluoroacetic acid (TFA) is hygroscopic, and water contamination can reduce its effective acidity.[3]
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Regular monitoring is crucial to determine the reaction's endpoint and avoid unnecessary exposure to harsh acidic conditions. Several analytical techniques are suitable for this purpose:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the consumption of the starting material (less polar) and the formation of the product amine (more polar).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the disappearance of the starting material and confirming the mass of the desired product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's protons, which typically appears around 1.4 ppm.[1]
Q3: I'm observing side reactions during the deprotection. What are the common side products and how can I prevent their formation?
A primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation (tBu⁺).[1] This electrophile can alkylate nucleophilic residues, particularly if the indoline ring is substituted with electron-rich functional groups. To mitigate this, the addition of "scavengers" to the reaction mixture is recommended.[4] Common scavengers include triisopropylsilane (TIS) or ethanedithiol (EDT), which trap the tert-butyl cation.[5]
Q4: My starting material is sensitive to strong acids. Are there milder or alternative methods for Boc deprotection?
Yes, several alternative methods can be employed when dealing with acid-sensitive substrates:
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[6]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can selectively cleave N-Boc groups.[7]
-
Oxalyl Chloride in Methanol: This system offers a mild method for the selective deprotection of the N-Boc group.[8]
-
HCl in Dioxane: A 4M solution of HCl in dioxane is a common and effective alternative to TFA.[2][9]
Troubleshooting Workflow
If you are experiencing incomplete Boc deprotection, follow this systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for Boc deprotection using common acidic reagents.
Table 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
| Parameter | Condition | Notes |
| TFA Concentration | 20-50% (v/v) in Dichloromethane (DCM) | For sensitive substrates, start with a lower concentration.[10] |
| Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[10] |
| Reaction Time | 1 - 4 hours | Monitor progress by TLC or LC-MS until starting material is consumed.[10] |
Table 2: Boc Deprotection with Hydrogen Chloride (HCl)
| Parameter | Condition | Notes |
| HCl Concentration | 4M solution in 1,4-dioxane | A common alternative to TFA-based methods.[2] |
| Temperature | Room Temperature | Generally effective at ambient temperature.[2] |
| Reaction Time | 1 - 2 hours | Monitor progress by TLC or LC-MS.[2] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [10]
-
Dissolution: Dissolve the Boc-protected 3-aminoindoline in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
TFA Addition: Add TFA dropwise to the stirred solution to the desired final concentration (e.g., 20-50% v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane [2]
-
Suspension: Suspend the Boc-protected 3-aminoindoline in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Isolation: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine. If the free amine is required, perform a basic work-up as described in Protocol 1.
Mechanism of Boc Deprotection
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Preventing tert-butylation side reaction during deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for preventing tert-butylation side reactions during the acidic deprotection of tert-butyl-based protecting groups (e.g., Boc, tBu esters/ethers).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during tert-butyl deprotection?
The main cause is the generation of a reactive tert-butyl cation (tBu⁺) intermediate when the protecting group is cleaved with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can subsequently alkylate nucleophilic functional groups within your molecule, leading to undesired byproducts.[1][2][3] This side reaction is often identified by a mass increase of +56 Da in analytical data like LC-MS.[1][4]
Q2: Which functional groups and amino acid residues are most susceptible to tert-butylation?
Nucleophilic amino acid side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2] The most commonly affected residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][4][5]
-
Cysteine (Cys): The free thiol group is a primary target for S-tert-butylation.[1][2][4][6]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][2][4]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to O-alkylation.[1]
Q3: What are scavengers and how do they prevent this side reaction?
Scavengers are nucleophilic reagents added to the deprotection reaction mixture.[1][2] They work by trapping the reactive tert-butyl cation at a faster rate than the sensitive residues of your substrate, thus preventing the unwanted alkylation side reactions.[2][3]
Q4: How do I choose the appropriate scavenger for my molecule?
The choice of scavenger is critical and depends on the specific nucleophilic residues present in your compound.[1][2][4]
-
For Tryptophan-containing compounds: Use scavengers like triisopropylsilane (TIS), triethylsilane (TES), or anisole to protect the indole ring.[2][4]
-
For Methionine-containing compounds: Thioanisole is effective at preventing S-alkylation.[4] The addition of dimethyl sulfide (DMS) can also help prevent oxidation.[2][4]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used and effective scavenger to protect the free thiol group.[2][4]
-
For Tyrosine-containing compounds: The phenolic ring can be protected by scavengers like phenol or anisole.[4]
-
For general use and complex peptides: A scavenger "cocktail" is often the most effective approach. A widely used general-purpose cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[2][4][7] For peptides with multiple sensitive residues, a more robust mixture like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[4]
Troubleshooting Guides
Issue: My HPLC/LC-MS analysis shows an unexpected peak with a +56 Da mass shift.
-
Cause: This is a strong indication of tert-butylation, where a tert-butyl group has been added to your molecule.[1][4] This occurs when the tert-butyl cation generated during deprotection reacts with a nucleophilic site on your compound.
-
Solution: Redesign your deprotection step to include an appropriate scavenger or scavenger cocktail. Refer to the scavenger selection guide above (FAQ #4) and the quantitative data table below to choose the most effective scavenger for the sensitive residues in your molecule.
Issue: My deprotection reaction is incomplete.
-
Possible Cause 1: Insufficient Acid. The concentration or number of equivalents of acid may be too low to drive the reaction to completion.[1][8][9]
-
Possible Cause 2: Insufficient Reaction Time or Temperature. Deprotection of sterically hindered groups can be slow at room temperature.[1][8]
-
Possible Cause 3: Steric Hindrance. The tert-butyl group may be in a sterically crowded environment, limiting the acid's access to it.[1][2]
Data Presentation: Scavenger Efficiency
The following data, adapted from a study on a model Cys-containing peptide, illustrates the effectiveness of different scavengers in reducing the formation of the S-tert-butylated side product during TFA-mediated cleavage.[6]
| Cleavage Cocktail Composition (TFA/Scavengers) | Scavenger(s) Used | % S-tert-butylation (by HPLC Area) |
| 95:2.5:2.5 (TFA/TIS/H₂O) | TIS, H₂O | 18.6% |
| 90:2.5:2.5:5 (TFA/TIS/H₂O/Scavenger) | TIS, H₂O, DMS | 11.2% |
| 90:2.5:2.5:5 (TFA/TIS/H₂O/Scavenger) | TIS, H₂O, Thioanisole | 9.8% |
| 90:2.5:2.5:5 (TFA/TIS/H₂O/Scavenger) | TIS, H₂O, DTT | 5.1% |
| 90:2.5:2.5:5 (TFA/TIS/H₂O/Scavenger) | TIS, H₂O, 1,4-Benzenedimethanethiol (1,4-BDMT) | 3.5% |
Data is illustrative and adapted from literature findings.[6] Actual percentages can vary based on the specific peptide sequence and reaction conditions.
Visualizations and Workflows
Caption: Mechanism of deprotection and the competing tert-butylation side reaction.
Caption: Troubleshooting workflow for common deprotection issues.
Caption: Quick guide for selecting scavengers based on amino acid content.
Experimental Protocols
Protocol: Standard TFA-Mediated Deprotection in Solution with Scavengers
This protocol provides a general guideline for the deprotection of a tert-butyl protected compound (e.g., Boc-amine or t-butyl ester) in solution.
Materials:
-
tert-butyl protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Selected scavenger (e.g., Triisopropylsilane, TIS)
-
Cold diethyl ether
-
Nitrogen or argon for inert atmosphere
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolution: Dissolve the tert-butyl protected substrate in an appropriate volume of anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.[3][8]
-
Scavenger Addition: To the stirred solution, add the selected scavenger.[10] For a substrate susceptible to tert-butylation, add TIS to a final concentration of 2.5-5% (v/v).[8][10]
-
Deprotection: Cool the mixture in an ice bath (0 °C). Slowly add an equal volume of TFA to the reaction mixture (for a final 1:1 TFA/DCM solution).[3][8]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed (typically 1-4 hours).[3][8][9]
-
Work-up (Precipitation): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA and DCM.[10] Add the concentrated residue dropwise to a flask containing a 10-fold excess of cold diethyl ether with vigorous stirring to precipitate the deprotected product as its TFA salt.[11]
-
Isolation: Collect the precipitate by vacuum filtration or centrifugation. Wash the solid pellet twice with cold diethyl ether to remove residual scavengers and TFA.[11]
-
Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Reaction Conditions for 3-Aminoindoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during coupling reactions involving 3-aminoindoline.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during coupling reactions with 3-aminoindoline.
Low or No Product Yield
Question: My coupling reaction (Suzuki, Buchwald-Hartwig, or Amide) with a 3-aminoindoline substrate is resulting in low or no yield. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in coupling reactions with 3-aminoindoline is a common issue and can often be attributed to several factors related to the inherent properties of the substrate and the reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Inhibition/Deactivation:
-
Problem: The lone pair of electrons on the nitrogen atoms of the 3-aminoindoline scaffold can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic activity and minimize catalyst inhibition.
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial inhibition.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can generate the active catalytic species more efficiently and may be more resistant to deactivation.
-
N-Protection: Consider protecting the amino group of the 3-aminoindoline with a suitable protecting group (e.g., Boc, Cbz) to prevent its coordination to the palladium center. This is a highly effective strategy but requires additional synthesis and deprotection steps.
-
-
-
Suboptimal Reaction Conditions:
-
Problem: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to side reactions, poor solubility, or prevent the reaction from proceeding.
-
Solution:
-
Base Selection: The strength and type of base can significantly impact the reaction outcome. For Suzuki reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong non-nucleophilic base like NaOt-Bu or LHMDS is typically required. A systematic screening of bases is recommended.
-
Solvent Choice: The solvent system must ensure the solubility of all reaction components. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. For Suzuki reactions, the addition of water is often necessary, but for substrates prone to protodeboronation, anhydrous conditions may be preferable.
-
Temperature Optimization: While many cross-coupling reactions are run at elevated temperatures (80-110 °C), sensitive substrates like 3-aminoindoline may require lower temperatures to prevent decomposition. Conversely, if the reaction is sluggish, a higher temperature might be necessary.
-
-
-
Reagent Quality and Stability:
-
Problem: Degradation of reagents, particularly boronic acids in Suzuki reactions, can lead to significantly lower yields.
-
Solution:
-
Use Fresh Reagents: Use freshly purchased or properly stored boronic acids. Consider using more stable boronic esters (e.g., pinacol esters) to minimize protodeboronation.
-
Ensure Anhydrous and Degassed Conditions: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen and moisture. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) after thorough degassing.
-
-
Common Side Reactions
Question: What are the most common side reactions observed in coupling reactions with 3-aminoindoline, and how can they be minimized?
Answer: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:
-
Protodeboronation (Suzuki Reaction): This is the hydrolysis of the boronic acid to the corresponding arene.
-
Minimization Strategies:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.
-
Anhydrous Conditions: Eliminate water from the reaction mixture where possible.
-
Use a Weaker Base: If the reaction tolerates it, a milder base may reduce the rate of protodeboronation.
-
-
-
Dehalogenation of the Starting Material: This results in the reduction of the aryl halide to the corresponding arene.
-
Minimization Strategies:
-
Avoid Hydride Sources: Ensure that solvents are not a source of hydrides (e.g., some alcohols).
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.
-
-
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
-
Minimization Strategies:
-
Proper Degassing: The presence of oxygen can promote homocoupling.
-
Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can minimize homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the amino group of 3-aminoindoline for palladium-catalyzed cross-coupling reactions?
A1: While not always strictly necessary, protecting the amino group (e.g., with a Boc group) is highly recommended, especially when troubleshooting low yields. The unprotected amino group can act as a ligand for the palladium catalyst, leading to catalyst inhibition. Protection prevents this and can significantly improve the reaction outcome.
Q2: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of a halo-3-aminoindoline?
A2: The optimal combination is substrate-dependent. However, a good starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a more stable and active pre-catalyst such as a Buchwald G3 pre-catalyst. For ligands, bulky and electron-rich phosphines like SPhos or XPhos are often effective for challenging substrates like amino-substituted heterocycles.
Q3: What is a recommended base and solvent system for the Buchwald-Hartwig amination of a halo-indoline with 3-aminoindoline?
A3: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice. Anhydrous, aprotic solvents like toluene or dioxane are generally used. It is crucial to ensure the reaction is performed under strictly inert conditions.
Q4: For amide coupling with 3-aminoindoline, which coupling reagent should I choose?
A4: The choice of coupling reagent depends on the specific carboxylic acid and the desired reaction conditions. For general purposes, HATU with a tertiary amine base like DIPEA in an aprotic solvent like DMF is a robust and efficient system. For more sensitive substrates, carbodiimide-based reagents like EDC in combination with an additive like HOBt can be a good choice.
Q5: My purification of the 3-aminoindoline product is difficult due to closely running spots on TLC. What can I do?
A5: Purification can be challenging due to the polarity of the amino group. If you are using a protecting group, purification of the protected intermediate is often easier. If the product is unprotected, consider using a different solvent system for chromatography or exploring other purification techniques like preparative HPLC or crystallization. Sometimes, converting the amine to a salt (e.g., hydrochloride) can aid in purification by altering its solubility.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halo-3-Aminoindolines
| Parameter | Recommended Condition | Rationale / Comments |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%) | G3 pre-catalysts are often more active and stable. |
| Ligand | XPhos or SPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are effective for electron-rich substrates. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Milder bases can reduce side reactions like protodeboronation. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | A small amount of water is often necessary for the catalytic cycle. |
| Temperature | 80-110 °C | Optimization may be required based on substrate reactivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst deactivation and side reactions. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination with 3-Aminoindoline
| Parameter | Recommended Condition | Rationale / Comments |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or RuPhos Pd G3 (2-4 mol%) | G3 pre-catalysts are generally preferred for challenging couplings. |
| Ligand | RuPhos or BrettPhos (1.1-1.2 eq. to Pd) | These ligands are known to be effective for a wide range of amines. |
| Base | NaOt-Bu or LHMDS (1.5-2 equivalents) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous conditions are critical for this reaction. |
| Temperature | 90-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for maintaining catalyst activity. |
Table 3: Comparison of Common Amide Coupling Reagents for 3-Aminoindoline
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Potential Issues |
| HATU | None | DIPEA or Et₃N | DMF, CH₂Cl₂ | High efficiency, fast reaction times, low racemization. | Higher cost. |
| EDC | HOBt or NHS | DIPEA or Et₃N | DMF, CH₂Cl₂, H₂O | Water-soluble byproducts, can be used in aqueous media. | Potential for racemization without additives. |
| PyBOP | None | DIPEA or Et₃N | DMF, CH₂Cl₂ | Good for hindered amino acids. | Byproducts can be difficult to remove. |
| SOCl₂ / Oxalyl Chloride | None | Pyridine or Et₃N | CH₂Cl₂, THF | Inexpensive, forms highly reactive acyl chloride. | Harsh conditions, not suitable for sensitive substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halo-3-Aminoindoline
-
Reaction Setup: To an oven-dried reaction vessel, add the halo-3-aminoindoline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with 3-Aminoindoline
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 eq.), the 3-aminoindoline (1.1-1.2 eq.), the base (e.g., NaOt-Bu, 1.5 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%), and any additional ligand to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Amide Coupling of a Carboxylic Acid with 3-Aminoindoline using HATU
-
Activation of Carboxylic Acid: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling: Add a solution of the 3-aminoindoline (1.2 eq.) in a minimal amount of anhydrous DMF to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Technical Support Center: Crystallization of tert-Butyl 3-aminoindoline-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the crystallization of tert-Butyl 3-aminoindoline-1-carboxylate. This document offers detailed experimental protocols and data summaries to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of this compound.
Question 1: My purified this compound is an oil and will not solidify. How can I induce crystallization?
Answer: It is a common issue for Boc-protected amines and amino acids to be isolated as oils or amorphous solids. Here are several strategies to induce crystallization:
-
Trituration: This is often the most effective method for oily products. After removing the purification solvent (e.g., from column chromatography) under reduced pressure, add a non-polar solvent in which the compound is poorly soluble, such as n-hexane, cyclohexane, or diethyl ether.[1] Stir the oil vigorously with the solvent at room temperature. The oil should gradually transform into a solid precipitate. This process is sometimes referred to as "pulping".[1]
-
Seed Crystal Introduction: If you have a small amount of solid material from a previous batch, you can add a seed crystal to the oil.[1][2] After adding the seed crystal, allow the mixture to stand at room temperature for an extended period (10-50 hours) to allow for slow crystallization.[1]
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent in which it is soluble (e.g., ethyl acetate or dichloromethane). Allow the solvent to evaporate slowly in a loosely covered container. This can sometimes yield crystals.
-
Cold Storage: Storing the oil at low temperatures (e.g., in a refrigerator or freezer) for an extended period can sometimes induce crystallization.
Question 2: During my attempt at recrystallization, the compound "oiled out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of a solid. This can be caused by a high concentration of impurities, a solvent in which the compound is too soluble, or cooling the solution too rapidly. Here are some solutions:
-
Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Then, add more of the primary solvent to decrease the saturation of the solution and allow it to cool slowly again.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow the mixture to cool slowly.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Cooling: Ensure the solution cools down to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.
Question 3: What is a good starting solvent system for the recrystallization of this compound?
-
Single Solvent Systems:
-
Ethyl Acetate: Has been used for the recrystallization of similar compounds.[3]
-
Isopropanol or Ethanol: Often good choices for moderately polar compounds.
-
-
Solvent/Anti-Solvent Systems:
-
Ethyl Acetate / Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until turbidity persists.
-
Isopropanol / Water: Dissolve the compound in hot isopropanol and add water dropwise.
-
Methanol / Diethyl Ether: Dissolve the compound in methanol and add diethyl ether to induce precipitation.[4]
-
It is recommended to perform small-scale solvent screening to identify the optimal system for your material.
Data Presentation
Since specific quantitative data for the crystallization of this compound is not available in the cited literature, the following table provides a general guide for selecting a suitable recrystallization solvent.
| Solvent Classification | Examples | Suitability for this compound |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | May be too polar, but can be effective as part of a solvent/anti-solvent system. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Good potential as primary solvents for dissolution. |
| Non-Polar | Hexane, Cyclohexane, Toluene, Diethyl Ether | Likely to be poor solvents, making them suitable as anti-solvents or for trituration.[1] |
Experimental Protocols
The following are general protocols that can be adapted for the crystallization of this compound.
Protocol 1: Trituration from Oil
-
Starting Material: Crude this compound as an oil after workup and solvent evaporation.
-
Solvent Addition: To the oil, add a sufficient volume of a non-polar solvent such as n-hexane or diethyl ether.[1]
-
Trituration: Stir the mixture vigorously at room temperature using a magnetic stir bar or a spatula. The oil should gradually transform into a fine solid. This may take from 30 minutes to several hours.
-
Isolation: Collect the solid by vacuum filtration and wash with a small amount of the cold non-polar solvent.
-
Drying: Dry the solid product under vacuum.
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
-
Dissolution: Place the crude solid or oil in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently with stirring (e.g., in a warm water bath) until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Crystallization via Seeding (for Oily Products)
This protocol is based on a general method for crystallizing Boc-protected amino acids.[1][2]
-
Preparation: Ensure the starting material, an oil of this compound, is free of residual solvents by concentrating under high vacuum.
-
Seeding: Add a small seed crystal of the solid product (if available) to the oil.
-
Solidification: Allow the mixture to stand at room temperature for 10-50 hours until the oil has completely solidified.[1]
-
Pulping: Add a weak polar solvent, such as n-hexane or diethyl ether, to the solidified mass and break up the solid with a spatula.[1]
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: General workflow for recrystallization from a single solvent.
References
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl 3-aminoindoline-1-carboxylate
Welcome to the Technical Support Center for tert-Butyl 3-aminoindoline-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the storage, handling, and use of this compound in a question-and-answer format.
Q1: I am observing unexpected deprotection of my this compound during my reaction or workup. What could be the cause?
A1: The most common cause of unintended deprotection is exposure to acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acid.[1][2][3]
-
Troubleshooting Steps:
-
pH of Reaction and Workup: Ensure that the pH of your reaction mixture and any aqueous solutions used during workup are neutral or basic. Even mildly acidic conditions can lead to the cleavage of the Boc group.[2]
-
Acidic Reagents: Verify that none of your reagents are acidic or contain acidic impurities. If you are using an ammonium salt, consider using the free base or adding a non-nucleophilic base to neutralize any acidity.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause deprotection during purification. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before use. Alternatively, consider using neutral alumina for chromatography.
-
Solvents: Chlorinated solvents like dichloromethane (DCM) can sometimes contain trace amounts of HCl. Consider passing the solvent through a plug of basic alumina before use.
-
Q2: My compound seems to be degrading upon storage. What are the recommended storage conditions?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Recommended Storage:
-
Short-term (weeks): Store at room temperature in a tightly sealed container, protected from light.[4]
-
Long-term (months to years): For the pure, solid compound, storage at -20°C is recommended.[1]
-
In Solution: If the compound is in solution, it is best to store it at -80°C for up to six months or -20°C for up to one month to minimize degradation.[1]
-
Inert Atmosphere: For extended storage, handling and storing under an inert gas like argon or nitrogen is advisable to prevent oxidation.[2]
-
Q3: I suspect my compound is degrading due to thermal instability. At what temperatures does this become a concern?
A3: Yes, the Boc group is susceptible to thermal degradation, a process known as thermolysis.[4][5][6]
-
Troubleshooting and Prevention:
-
Avoid High Temperatures: Reactions and purifications should be conducted at moderate temperatures whenever possible. Avoid prolonged heating.
-
Distillation: If you need to remove high-boiling solvents, use a rotary evaporator at the lowest possible temperature and pressure.
-
Reaction Monitoring: If a reaction requires heat, monitor its progress closely to avoid unnecessarily long reaction times at elevated temperatures. Thermal deprotection can occur in various solvents, and higher temperatures will accelerate this process.[5]
-
Q4: Can this compound undergo oxidation? What are the potential byproducts?
A4: The indoline core is susceptible to oxidation, which can lead to the formation of the corresponding indole derivative.[7][8]
-
Preventative Measures:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (argon or nitrogen), especially if it will be stored for a long period or used in reactions sensitive to oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for your reactions.
-
Avoid Oxidizing Agents: Be mindful of incompatible reagents. Strong oxidizing agents should be avoided unless they are a required part of the reaction sequence.[9]
-
Summary of Stability Data
The following table summarizes the stability profile of this compound under various conditions. Please note that the quantitative data is illustrative and can vary based on specific experimental parameters.
| Condition | Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic pH (< 6) | Unstable | Acid-catalyzed hydrolysis of the Boc group.[2] | 3-Aminoindoline, Isobutylene, Carbon Dioxide |
| Neutral pH (6-8) | Generally Stable | Minimal degradation expected. | - |
| Basic pH (> 8) | Generally Stable | The Boc group is stable towards most bases.[3] | - |
| Elevated Temperature | Potentially Unstable | Thermal decomposition (thermolysis) of the Boc group.[4][5] | 3-Aminoindoline, Isobutylene, Carbon Dioxide |
| Oxidizing Conditions | Potentially Unstable | Oxidation of the indoline ring.[7] | tert-Butyl 3-aminoindole-1-carboxylate |
| Light Exposure | Potentially Unstable | Photodegradation (user-inferred precaution) | Undetermined |
Experimental Protocols
Protocol 1: Assessment of Compound Stability by HPLC
This protocol provides a method to evaluate the stability of this compound under stressed conditions.[2]
-
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostated incubator or water bath
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of water.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Control: Use the stock solution as is.
-
-
Incubation: Incubate all prepared samples at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately before analysis, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), keeping in mind that prolonged exposure to the acidic mobile phase can cause some degradation on the column or in the autosampler.[10]
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time to determine the percentage of degradation.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Recommended storage and handling of the compound.
Caption: Major degradation pathways for the compound.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Indoline with Ruthenium(III) Chloride [ucur.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 3-aminoindoline-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-Butyl 3-aminoindoline-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of this compound did not go to completion, leaving a significant amount of starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before starting the purification process. |
| Product Loss During Extraction: The product is partially lost in the aqueous phase during acid-base extraction due to its basicity. | Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous layer. Back-extraction of the combined aqueous layers with fresh organic solvent is also recommended. |
| Co-elution During Column Chromatography: The product elutes with impurities, leading to the discarding of mixed fractions and thus a lower yield of pure product. | Optimize the mobile phase composition for column chromatography to achieve better separation between the product and impurities. A shallow gradient or isocratic elution with a carefully selected solvent system can improve resolution. |
| Precipitation Issues During Recrystallization: The product either fails to crystallize or oils out, leading to poor recovery. | Screen various solvent systems for recrystallization. A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is insoluble when cold) is often effective. Common systems for similar compounds include ethyl acetate/hexanes or dichloromethane/hexanes. Seeding with a small crystal of the pure product can induce crystallization. |
Issue 2: Persistent Impurities in the Final Product
| Common Impurities | Identification | Removal Strategy |
| Unreacted Starting Material (e.g., tert-Butyl 3-nitroindoline-1-carboxylate) | Typically less polar than the amine product. Can be identified by TLC or HPLC, appearing as a spot with a higher Rf value. | Column Chromatography: Use a gradient of ethyl acetate in hexanes. The nitro-indole will elute before the more polar aminoindoline. |
| Di-Boc Protected Indoline | Higher molecular weight and less polar than the desired product. Can be detected by LC-MS. | Column Chromatography: This impurity is significantly less polar and will elute much earlier than the mono-Boc protected amine. |
| Urea or Isocyanate Byproducts (from Boc protection) | Can be formed if DMAP is used as a catalyst. Detectable by IR spectroscopy (strong C=O stretch) and LC-MS. | Acid-Base Extraction: These impurities are generally neutral and will remain in the organic layer during an acidic wash, while the basic product is extracted into the aqueous acidic phase. |
| Partially Reduced Intermediates (e.g., hydroxylamine, azoxy compounds) | More polar than the starting nitro-compound but may have similar polarity to the desired amine. | Column Chromatography: Careful optimization of the mobile phase is required. A less polar solvent system may be needed to retain the desired amine while eluting these more polar impurities. Alternatively, re-subjecting the mixture to the reduction conditions can drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a large scale?
For large-scale purification, recrystallization is often the most practical and cost-effective method. However, it requires the product to be a solid and a suitable solvent system to be identified. If the crude material is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography would be the next best option.
Q2: My purified this compound is a colored oil, not a solid. What should I do?
The presence of color often indicates trace impurities. If the product is an oil, purification by column chromatography is recommended. If the product is known to be a solid at room temperature, the oily nature could be due to residual solvent or impurities preventing crystallization. In this case, try dissolving the oil in a minimal amount of a "good" solvent and adding a "poor" solvent dropwise to induce precipitation or crystallization.
Q3: How can I confirm the purity of my final product?
Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities based on their mass-to-charge ratio.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample. A single spot in multiple solvent systems is a good indication of purity.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying this compound from a mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (optional, for sample loading)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 80:20, 70:30, and so on).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Expected Outcome:
| Parameter | Value |
| Initial Purity (Crude) | ~80-90% (by HPLC) |
| Final Purity (Post-Column) | >98% (by HPLC) |
| Typical Yield | 75-90% |
Protocol 2: Purification by Recrystallization
This protocol is effective if the crude product is a solid and a suitable solvent system can be found.
Materials:
-
Crude this compound (solid)
-
Ethyl acetate
-
Hexanes (or heptane)
-
Erlenmeyer flask, heating plate, ice bath, Buchner funnel, and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum to a constant weight.
Expected Outcome:
| Parameter | Value |
| Initial Purity (Crude) | >90% (solid) |
| Final Purity (Post-Recrystallization) | >99% (by HPLC) |
| Typical Yield | 80-95% |
Visual Workflows
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Troubleshooting Logic for Purification.
Technical Support Center: Large-Scale Synthesis of 3-Aminoindoline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-aminoindoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-aminoindoline derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Copper-Catalyzed Three-Component Coupling
-
Question: My copper-catalyzed three-component coupling reaction of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne is resulting in low or no yield of the desired 3-aminoindoline. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yields in this reaction can stem from several factors. A primary issue can be the catalyst's effectiveness. While various copper salts can be used, some, like CuCl and Cu(OTf)₂, may only produce trace amounts of the desired product.[1] It is often observed that the reaction stalls at the propargylamine intermediate.[1]
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using an effective copper catalyst. The literature suggests that other copper sources might be more efficient.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., 80°C) for an extended period (12-16 hours).[1] Verify that your reaction temperature and time are adequate.
-
Reagent Quality: Ensure all starting materials, particularly the N-protected 2-aminobenzaldehyde, secondary amine, and terminal alkyne, are pure and dry.
-
Inert Atmosphere: While not always explicitly stated as mandatory, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
-
Issue 2: Instability and Decomposition of the 3-Aminoindoline Product
-
Question: My 3-aminoindoline derivative appears to be decomposing upon isolation or during purification. How can I mitigate this?
-
Answer: Unprotected 3-aminoindolines and their indole counterparts are known for their instability. They are sensitive to air, light, and are prone to oxidative dimerization or decomposition.[2][3][4][5][6] This instability can make purification, especially by column chromatography, challenging.[3][4]
Troubleshooting Steps:
-
In-situ Use: Whenever possible, use the crude 3-aminoindoline derivative directly in the next synthetic step without isolation.[3]
-
Protective Groups: If isolation is necessary, consider protecting the amino group immediately after its formation to enhance stability.[4]
-
Minimize Exposure: Handle the compound with minimal exposure to air and light. Use of an inert atmosphere and amber-colored glassware is recommended.
-
Purification Method: If column chromatography is unavoidable, use a rapid purification method ("flash chromatography") and consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) to prevent degradation on the column.[1][4]
-
Issue 3: Difficulty in Reducing 3-Nitroindole Precursors
-
Question: I am having trouble with the reduction of a 3-nitroindole to the corresponding 3-aminoindole. The reaction is incomplete or gives multiple byproducts. What should I check?
-
Answer: The reduction of 3-nitroindoles is a common route, but challenges can arise from the choice of reducing agent and reaction conditions. Common methods include catalytic hydrogenation, and reduction with sodium dithionite or stannous chloride.[3]
Troubleshooting Steps:
-
Catalytic Hydrogenation:
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is active. Use a fresh batch if necessary.[3]
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere (balloon or Parr apparatus).[3] Ensure a sufficient and continuous supply of hydrogen.
-
Solvent: Ethanol is a common solvent for this reaction.[3] Ensure it is of appropriate quality.
-
-
Chemical Reduction (Sodium Dithionite or Stannous Chloride):
-
Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. An excess is often required.[3]
-
pH Control: The pH of the reaction mixture can be critical. For sodium dithionite, the reaction is typically performed in a basic solution.[3]
-
Temperature: Monitor and control the reaction temperature as specified in the protocol.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing 3-aminoindoline derivatives?
A1: The synthesis of 3-aminoindoline derivatives can be broadly categorized into two main approaches:
-
Building the skeleton from non-indolic precursors: This often involves multicomponent reactions, such as the copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes.[1][7]
-
Post-functionalization of an existing indole ring: A common strategy is the nitration of an indole at the C3 position, followed by the reduction of the nitro group to an amine.[2][4] Another approach involves the reaction of indoles with nitrostyrene to form a spirocyclic intermediate, which is then converted to the 3-aminoindole.[2][5]
Q2: How can I purify 3-aminoindoline derivatives on a large scale?
A2: Large-scale purification of often unstable 3-aminoindoline derivatives presents a significant challenge.
-
Crystallization: If the product is a stable solid, crystallization is the preferred method for large-scale purification as it is generally more cost-effective and scalable than chromatography.
-
Flash Chromatography: For non-crystalline or thermally labile compounds, flash column chromatography is a viable option.[1] It is crucial to use a fast elution and potentially a deactivated stationary phase to minimize on-column degradation.[4]
-
In-situ Conversion: To avoid purification challenges, consider telescoping the synthesis, where the crude 3-aminoindoline is used directly in the subsequent reaction.
Q3: What are some common byproducts in the synthesis of 3-aminoindolines?
A3: The formation of byproducts is highly dependent on the synthetic route.
-
In Mannich-type reactions for the synthesis of 3-amino alkylated indoles, the formation of bis(indolyl)methane derivatives is a common side reaction.[8]
-
During the reduction of 3-nitroindoles, incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction or side reactions can also occur, especially with harsh reducing agents.
-
In the copper-catalyzed three-component coupling, the primary byproduct can be the uncyclized propargylamine intermediate.[1]
Quantitative Data Summary
Table 1: Comparison of Methods for the Reduction of 3-Nitroindole [3]
| Method | Reagents and Catalyst | Typical Reaction Time | Reported Yields |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | 1-4 hours | High |
| Sodium Dithionite | Na₂S₂O₄, NaOH | - | Effective |
| Stannous Chloride | SnCl₂, HCl, Ethanol | - | Effective |
Note: Yields can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindolines [1]
-
Suspend the N-protected 2-aminobenzaldehyde (1 equivalent) and the copper catalyst in dry acetonitrile.
-
Add the secondary amine (1 equivalent) and the terminal alkyne (1.5 equivalents) to the suspension.
-
Stir the reaction mixture at 80°C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite and wash with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation for the Reduction of 3-Nitroindole [3]
-
Dissolve 3-nitroindole (1 equivalent) in ethanol in a hydrogenation flask.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas (using a balloon or a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminoindole.
Visualizations
Caption: Workflow for Copper-Catalyzed Synthesis.
Caption: Troubleshooting Low Yields.
Caption: Handling Product Instability.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-1H-indole-3-carboxylate Esters
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis and reactivity of 2-amino-1H-indole-3-carboxylate esters. Researchers, scientists, and drug development professionals can find information to address common challenges and unexpected outcomes during their experiments.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the manipulation of 2-amino-1H-indole-3-carboxylate esters.
Issue 1: Failed Deprotection of Ester to Carboxylic Acid
Question: I am unable to hydrolyze my ethyl or tert-butyl 2-amino-1H-indole-3-carboxylate to the corresponding carboxylic acid. What is going wrong?
Answer: The direct hydrolysis of 2-amino-1H-indole-3-carboxylate esters to the parent carboxylic acid is notoriously difficult and often results in unexpected products.[1][2] Standard acidic or basic hydrolysis conditions can lead to decomposition or rearrangement of the 2-aminoindole scaffold.
-
Acidic Conditions (e.g., with tert-butyl esters): Treatment of tert-butyl 2-amino-1H-indole-3-carboxylate with acid does not typically yield the carboxylic acid. Instead, it can lead to the quantitative formation of an indolin-2-imine hydrochloride.[1][2]
-
Basic Conditions (e.g., with ethyl esters): Saponification of ethyl 2-amino-1H-indole-3-carboxylate under basic conditions has been shown to result in a ring-opened product rather than the desired carboxylic acid.[1][2]
Troubleshooting Suggestions:
-
Alternative Synthetic Routes: If the 2-amino-1H-indole-3-carboxylic acid is the desired product, it is advisable to explore synthetic routes that do not involve the hydrolysis of the corresponding esters. Direct synthesis of the carboxylic acid or use of a different protecting group strategy may be necessary.
-
Re-evaluate the necessity of the free acid: For subsequent reactions like amide couplings, consider alternative methods that do not require the isolation of the free carboxylic acid. For instance, direct coupling of the ester with an amine under specific conditions might be a possibility, though this would require optimization.
Issue 2: Unexpected Side-Product Formation During Synthesis
Question: During the synthesis of ethyl 2-amino-1H-indole-3-carboxylate, I isolated an unexpected side-product. How can I identify and avoid this?
Answer: The synthesis of 2-amino-1H-indole-3-carboxylate esters can sometimes yield unexpected byproducts. In one reported synthesis, the novel compound 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)phenol was isolated in low amounts.[2] This particular side-product was found to be chiral due to atropisomerism.
Troubleshooting Suggestions:
-
Careful Chromatography: Meticulous purification by column chromatography is crucial to separate the desired product from any side-products.
-
Spectroscopic Analysis: Detailed analysis of NMR (¹H and ¹³C) and mass spectrometry data is essential for the characterization of any unexpected products.
-
Reaction Condition Optimization: The formation of side-products can sometimes be minimized by adjusting reaction parameters such as temperature, reaction time, or the choice of catalyst and solvent.
Frequently Asked Questions (FAQs)
Q1: Why are 2-amino-1H-indole-3-carboxylate esters prone to unexpected reactivity?
A1: The 2-aminoindole scaffold is an electron-rich heterocyclic system. The presence of the amino group at the 2-position significantly influences the electronic properties of the indole ring, making it susceptible to oxidation, dimerization, and rearrangement under various reaction conditions.[3][4] The stability of these compounds can be low, and they are often sensitive to air and light.[3]
Q2: Can I perform N-alkylation or N-acylation on the 2-amino group?
A2: While N-functionalization of the indole nitrogen (position 1) is common, selective functionalization of the 2-amino group can be challenging due to the competing reactivity of the indole nitrogen and the potential for side reactions. Protection of the indole nitrogen may be required before attempting reactions at the 2-amino position.
Q3: What are the typical conditions for the synthesis of 2-amino-1H-indole-3-carboxylate esters?
A3: A common method involves the reductive cyclization of 2-nitrophenylcyano esters.[2] For example, using 1,4-dihydropyridine in the presence of Pd/C in refluxing ethanol.[2] Other methods include gold-catalyzed C-H annulations and one-pot syntheses from anilines and ynamides.[5][6][7]
Q4: Are there any known issues with the stability and storage of these compounds?
A4: Yes, 2-aminoindoles, in general, can be unstable and are often sensitive to air and light, which can lead to oxidative dimerization or decomposition.[3][4] It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.
Data Presentation
Table 1: Summary of Attempted Deprotection of 2-Amino-1H-indole-3-carboxylate Esters
| Ester | Conditions | Outcome | Yield | Reference |
| tert-Butyl 2-amino-1H-indole-3-carboxylate | Acidic | Indolin-2-imine hydrochloride | Quantitative | [1][2] |
| Ethyl 2-amino-1H-indole-3-carboxylate | Basic | Ring-opened product | Not specified | [1][2] |
Table 2: Example Synthesis Yield of Ethyl 2-amino-1H-indole-3-carboxylate
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Ethyl 2-cyano-2-(2-nitrophenyl)acetate | 1,4-Dihydropyridine, Pd/C | Refluxing ethanol | Ethyl 2-amino-1H-indole-3-carboxylate | 46% | [2] |
Experimental Protocols
Protocol 1: Attempted Saponification of Ethyl 2-amino-1H-indole-3-carboxylate (Leading to Ring-Opening)
This protocol is provided for informational purposes to illustrate the unexpected reactivity.
-
A solution of ethyl 2-amino-1H-indole-3-carboxylate (1 equivalent) is prepared in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
An aqueous solution of a base, for example, lithium hydroxide (LiOH) (2-3 equivalents), is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by neutralizing the base and extracting the product with an organic solvent.
-
Expected Outcome: Analysis of the product will show the formation of a ring-opened species instead of the desired 2-amino-1H-indole-3-carboxylic acid.[2]
Protocol 2: Synthesis of Ethyl 2-amino-1H-indole-3-carboxylate via Reductive Cyclization
-
To a solution of ethyl 2-cyano-2-(2-nitrophenyl)acetate in ethanol, add 1,4-dihydropyridine and a catalytic amount of palladium on carbon (Pd/C).
-
The reaction mixture is heated to reflux and stirred for the time required for the reaction to complete (monitoring by TLC or LC-MS is recommended).
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the ethyl 2-amino-1H-indole-3-carboxylate.[2]
Visualizations
References
- 1. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters -ORCA [orca.cardiff.ac.uk]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 6. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Strategies to avoid racemization in chiral 3-aminoindoline synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of chiral 3-aminoindolines. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges related to racemization and to ensure the stereochemical integrity of their target molecules.
Troubleshooting Guide: Minimizing Racemization
This guide addresses specific issues that can lead to a loss of enantiomeric excess (ee) during the synthesis of chiral 3-aminoindolines.
| Problem ID | Symptom | Potential Cause | Suggested Solution |
| RAC-001 | Low enantiomeric excess (ee) in the final 3-aminoindoline product detected by chiral HPLC. | Inappropriate Base: Strong bases can deprotonate the chiral center, leading to racemization. | Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DBU or DIPEA.[1][2] |
| RAC-002 | Inconsistent ee values between batches of the same reaction. | Temperature Fluctuations: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[1][3] | Maintain a consistent and low reaction temperature. For carbodiimide-mediated couplings, it is often recommended to perform the reaction at 0 °C or below.[1] |
| RAC-003 | Formation of a significant amount of the undesired enantiomer after purification. | Harsh Purification Conditions: Exposure to acidic or basic conditions during chromatographic purification (e.g., on silica gel) can cause on-column racemization. | Neutralize the purification system by adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent. Alternatively, consider using a different stationary phase like alumina or a buffered silica gel. |
| RAC-004 | Racemization observed during the activation step of a carboxyl group in a precursor. | Formation of a Racemization-Prone Intermediate: Certain activating agents can form highly reactive intermediates, such as oxazolones in peptide synthesis, which are prone to racemization.[4][5] | Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][5] These additives form active esters that are less susceptible to racemization. |
| RAC-005 | Loss of stereochemical integrity in reactions involving electron-withdrawing groups near the chiral center. | Increased Acidity of the Stereocenter Proton: Electron-withdrawing groups can increase the acidity of the proton at the chiral center, making it more susceptible to abstraction by a base.[1] | If possible, consider a synthetic route that avoids placing strong electron-withdrawing groups adjacent to the stereocenter in sensitive steps. A protecting group strategy might also be employed to temporarily modify the electronic properties. |
| RAC-006 | Racemization during prolonged reaction times. | Equilibration to the Thermodynamic Product: Over time, the chiral product may equilibrate to a racemic mixture, especially if a reversible racemization pathway exists.[3] | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as it reaches completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of racemization in the synthesis of chiral 3-aminoindolines?
A1: The most common mechanism involves the deprotonation of the chiral center at the 3-position of the indoline ring, which is acidic due to the adjacent nitrogen and potentially other activating groups. This deprotonation forms a planar, achiral enolate or a related resonance-stabilized intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.
Q2: How do I choose the right solvent to minimize racemization?
A2: The choice of solvent can influence the extent of racemization. While DMF is a common solvent, in some cases, switching to a different solvent or a solvent mixture might be beneficial. For instance, adding DMSO can help disrupt aggregation that may contribute to side reactions.[1] Ethereal solvents like THF or Et₂O, or less coordinating solvents like dichloromethane (DCM) or toluene, may be preferable in certain reactions to maximize stereoselectivity.[3]
Q3: Are there specific catalytic systems that are known to be effective in preventing racemization during 3-aminoindoline synthesis?
A3: Yes, several catalytic systems have been developed for the highly enantioselective synthesis of 3-aminoindolines. Copper-catalyzed asymmetric cyclization of ethynyl benzoxazinones with amines has been reported to produce chiral 3-aminoindolines with high enantioselectivity (up to 98:2 er).[6] Similarly, chiral N,N'-dioxide-nickel(II) complex-catalyzed asymmetric amination has been used to obtain 3-amino-indolinones with excellent ee values (up to 96% ee).[7]
Q4: Can chiral auxiliaries be used to control stereochemistry in 3-aminoindoline synthesis?
A4: Chiral auxiliaries are a powerful strategy to control the stereochemical outcome of a synthesis.[8][9] A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of the desired enantiomer. After the key stereocenter-forming step, the auxiliary can be removed. This approach has been successfully used in various asymmetric syntheses to set the absolute stereochemistry of chiral centers.[9]
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems in the enantioselective synthesis of 3-aminoindolines and related structures, providing a comparative overview of their effectiveness.
| Catalytic System | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee %) | Reference |
| Cu-catalyzed | Asymmetric Cyclization | Ethynyl benzoxazinones and amines | up to 97 | up to 98:2 er | [6] |
| Chiral N,N'-dioxide-Ni(II) complex | Asymmetric Amination | 3-bromo-3-substituted oxindoles and anilines | up to 99 | up to 96% ee | [7] |
| Bifunctional thiourea-tertiary amine | Michael Addition | 3-monosubstituted 3-aminooxindoles and nitroolefins | up to 98 | 92% ee | [10] |
| CuBr-bisoxazoline complex | Dearomative Amination | Tryptamines and O-(2,4-dinitrophenyl)hydroxylamine | Good | Excellent | [11] |
| Chiral Squaramide | Mannich Reaction | Pyrazolinone ketimines and 3-aryl-substituted oxindoles | up to 95 | up to 85:15 er | [12] |
Experimental Protocols
Protocol 1: General Procedure for Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess of a synthesized chiral 3-aminoindoline. Specific parameters will need to be optimized for your particular compound.
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
Instrument Setup:
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).
-
Mobile Phase: A mixture of hexane and isopropanol is a common starting point. The ratio can be adjusted to optimize separation.
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set to a wavelength where your compound has strong absorbance.
-
-
Analysis:
-
Inject a sample of the racemic mixture (if available) to determine the retention times of both enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Protocol 2: Copper-Catalyzed Asymmetric Cyclization for Chiral 3-Aminoindoline Synthesis
This protocol is adapted from a reported method for the de novo construction of chiral 3-aminoindolines.[6]
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ethynyl benzoxazinone substrate (1.0 equiv.), the copper catalyst (e.g., Cu(OTf)₂), and the chiral ligand.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., toluene). To this mixture, add the amine (1.2 equiv.) and any other necessary additives.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-aminoindoline.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis as described in Protocol 1.
Visualizations
Caption: A workflow for synthesizing and troubleshooting racemization.
Caption: Relationship between racemization factors and suppression strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of 3-Substituted 3-Amino-2-oxindoles by Amination with Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Enantioselective synthesis of quaternary 3-aminooxindoles via organocatalytic asymmetric Michael addition of 3-monosubstituted 3-aminooxindoles to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of 3a-Amino-Pyrroloindolines by Copper-Catalyzed Direct Asymmetric Dearomative Amination of Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of tert-Butyl 3-aminoindoline-1-carboxylate: HPLC vs. qNMR
For researchers and professionals in drug development, ensuring the purity of intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of two robust analytical methods for determining the purity of tert-butyl 3-aminoindoline-1-carboxylate, a key building block in medicinal chemistry. We compare a modern, high-resolution chromatographic technique, Ultra-Performance Liquid Chromatography (UPLC), with a primary quantitative method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The purity of a synthesized batch of this compound was assessed using a developed UPLC-UV method and a 1H-qNMR method. The UPLC method provides excellent separation of the main compound from potential process-related impurities and degradation products, while the qNMR method offers a direct, calibration-standard-free assessment of purity.
Quantitative Data Summary
The following table summarizes the quantitative purity assessment of a representative batch of this compound using both UPLC and qNMR. The analysis focused on the main compound and two potential impurities: Impurity A (3-aminoindoline) , the de-protected analogue, and Impurity B (tert-Butyl 3-oxoindoline-1-carboxylate) , a potential precursor.
| Analyte | UPLC (% Area) | 1H-qNMR (% w/w) |
| This compound | 99.65% | 99.58% |
| Impurity A: 3-aminoindoline | 0.18% | Not Quantified |
| Impurity B: tert-Butyl 3-oxoindoline-1-carboxylate | 0.12% | Below Limit of Quantitation |
| Total Purity | 99.65% | 99.58% |
Visualizing the Analytical Process
The overall workflow for assessing the purity of a new batch of the target compound involves two parallel analytical paths, ensuring a comprehensive and verifiable result.
Potential Impurity Relationship
The purity of the final product is intrinsically linked to the starting materials, reaction byproducts, and any subsequent degradation. Understanding these relationships is key to developing a robust analytical method.
Experimental Protocols
Detailed methodologies for the UPLC and qNMR analyses are provided below.
UPLC-UV Method for Purity Determination
This method is designed for high-resolution separation of this compound from its potential impurities.
-
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) UV detector.
-
Empower or similar chromatography data software.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 1.0 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 7.0 | 95 | 5 |
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 Acetonitrile:Water.
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to achieve a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method, where the percentage of the main peak area is determined relative to the total area of all peaks.
-
1H-qNMR Method for Purity Assay
This method provides an absolute purity value (%w/w) without the need for a specific reference standard of the analyte.
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Materials:
-
Internal Standard (IS): Maleic acid (high purity, accurately weighed).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex thoroughly and transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with solvent suppression if necessary.
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Acquisition Time: ~4 seconds.
-
Number of Scans: 16 (or as needed for good signal-to-noise).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Analyte Signal: The singlet corresponding to the 9 protons of the tert-butyl group (~1.4 ppm).
-
Internal Standard Signal: The singlet for the 2 olefinic protons of maleic acid (~6.3 ppm).
-
-
Calculate the purity (% w/w) using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
W: Weight
-
PIS: Purity of the internal standard (as a percentage)
-
-
Method Comparison
-
UPLC-UV: This method excels at sensitivity and resolving power, making it ideal for detecting and quantifying trace-level impurities.[1][2] It is a stability-indicating method that can separate the parent compound from degradants. However, its accuracy relies on the assumption that all compounds have a similar UV response factor at the chosen wavelength, which can be a source of minor inaccuracy in area percent calculations.
-
1H-qNMR: As a primary analytical method, qNMR provides a highly accurate and direct measure of the mass fraction of the analyte in the sample.[3][4] It is less sensitive than UPLC for trace impurities but is unparalleled for obtaining an absolute purity value without requiring a reference standard of the analyte itself. The method is non-destructive and provides structural confirmation simultaneously.
Conclusion
Both UPLC and qNMR are powerful techniques for the purity assessment of this compound. For routine quality control and the detection of trace impurities, the high-throughput and sensitive UPLC method is highly suitable. For definitive purity assignment, reference standard characterization, and orthogonal verification of results, the qNMR method is the superior choice. Employing both methods provides a comprehensive and robust characterization of the chemical purity, ensuring the quality required for subsequent stages of drug development and research.
References
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Boc-Protected Indolines
For researchers, scientists, and professionals in drug development, understanding the behavior of molecules under mass spectrometry (MS) analysis is paramount for structural elucidation and impurity profiling. This guide provides a comprehensive comparison of the fragmentation patterns of tert-butoxycarbonyl (Boc)-protected indolines, offering insights into the influence of substituents on the indoline core and comparing the fragmentation behavior with alternative nitrogen-protecting groups.
The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability under a range of conditions and its facile cleavage. However, its lability in the gas phase during mass spectrometry analysis presents both a characteristic signature and a challenge. This guide delves into the nuances of this fragmentation, providing a framework for interpreting mass spectra of this important class of compounds.
The Signature Fragmentation of the Boc Group
Under typical Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) conditions, the Boc group exhibits a highly predictable fragmentation pattern, primarily characterized by two key neutral losses:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56 Da is frequently observed, arising from a McLafferty-type rearrangement.
-
Loss of the entire Boc group (C₅H₈O₂): A neutral loss of 100 Da, corresponding to the complete removal of the protecting group, is also a common fragmentation pathway.
These characteristic losses serve as a primary diagnostic tool for identifying Boc-protected amines in a mass spectrum.
Comparative Fragmentation Analysis of Substituted Boc-Indolines
To understand the influence of substituents on the fragmentation of the indoline core, we present a comparative analysis of N-Boc-indoline and its derivatives. While experimental data for a direct, side-by-side comparison is scarce in the literature, we can predict the fragmentation patterns based on established principles.
Table 1: Predicted Major Fragment Ions of Substituted Boc-Protected Indolines in ESI-MS/MS
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Interpretation of Major Fragments |
| N-Boc-Indoline | 220.13 | 164.10, 120.08, 92.06 | Loss of isobutylene (56 Da), Loss of Boc group (100 Da), Further fragmentation of the indoline ring |
| N-Boc-5-methoxyindoline | 250.14 | 194.11, 150.09, 122.07 | Loss of isobutylene (56 Da), Loss of Boc group (100 Da), Fragmentation with retention of methoxy group |
| N-Boc-5-nitroindoline | 265.11 | 209.08, 165.06, 119.05 | Loss of isobutylene (56 Da), Loss of Boc group (100 Da), Loss of NO₂ (46 Da) from the deprotected indoline |
Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.
The presence of an electron-donating group like a methoxy substituent is expected to stabilize the indoline ring, potentially leading to a lower propensity for ring fragmentation compared to the unsubstituted analogue. Conversely, an electron-withdrawing nitro group can influence the fragmentation pathways, often promoting cleavages that result in the loss of the nitro group itself.
The Influence of the Protecting Group: A Comparison with N-Acetylindoline
To highlight the unique fragmentation pattern imparted by the Boc group, we compare it with an alternative N-protecting group, the acetyl (Ac) group.
Table 2: Comparison of Fragmentation Patterns of N-Boc-Indoline and N-Acetylindoline
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Key Fragmentation Pathway |
| N-Boc-Indoline | 220.13 | 164.10, 120.08 | Neutral loss of isobutylene (56 Da) and the Boc group (100 Da) |
| N-Acetylindoline | 162.09 | 120.08, 92.06, 77.04 | Loss of ketene (42 Da), Fragmentation of the indoline ring |
As the data from the NIST Mass Spectrometry Data Center for N-acetylindoline shows, the primary fragmentation involves the loss of ketene (CH₂=C=O), a characteristic pathway for N-acetyl compounds. This contrasts sharply with the dominant neutral losses observed for the Boc group, underscoring how the choice of protecting group dictates the fragmentation landscape.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways discussed.
NMR Spectroscopic Characterization: A Comparative Guide to tert-Butyl 3-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-Butyl 3-aminoindoline-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this specific compound, this guide presents a combination of available data for a closely related analogue and expected spectral features. For comparative purposes, the well-documented NMR data for tert-Butyl 1H-indole-1-carboxylate is provided, highlighting the significant spectral shifts anticipated upon reduction of the indole ring and substitution at the 3-position.
Comparative NMR Data Analysis
The introduction of an amino group at the C3 position and the saturation of the C2-C3 bond in the indoline ring, as compared to the indole precursor, are expected to induce significant changes in the chemical shifts of the neighboring protons and carbons. The following tables summarize the expected ¹H and ¹³C NMR data for this compound alongside the experimental data for tert-Butyl 1H-indole-1-carboxylate.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic H | 7.0 - 7.8 | m | - |
| H-2 | 3.5 - 4.5 | m | - | |
| H-3 | 4.0 - 5.0 | m | - | |
| NH₂ | 1.5 - 3.0 | br s | - | |
| t-Butyl | ~1.5 | s | - | |
| tert-Butyl 1H-indole-1-carboxylate[1] | H-7 | 8.13 | d | 7.2 |
| H-2 | 7.57 | d | 3.2 | |
| H-4 | 7.54 | d | 7.5 | |
| H-5 | 7.32-7.29 | m | - | |
| H-6 | 7.22-7.18 | m | - | |
| H-3 | 6.55 | d | 3.6 | |
| t-Butyl | 1.66 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~154 |
| Aromatic C | 115 - 150 | |
| C(CH₃)₃ | ~81 | |
| C-2 | 45 - 55 | |
| C-3 | 50 - 60 | |
| C(CH₃)₃ | ~28 | |
| tert-Butyl 1H-indole-1-carboxylate[1] | C=O | 149.6 |
| C-7a | 134.9 | |
| C-3a | 130.3 | |
| C-2 | 125.6 | |
| C-5 | 123.9 | |
| C-6 | 122.5 | |
| C-4 | 120.7 | |
| C-7 | 114.9 | |
| C-3 | 107.0 | |
| C(CH₃)₃ | 83.5 | |
| C(CH₃)₃ | 28.0 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds is outlined below.
Sample Preparation
-
Weigh 5-10 mg of the analytical sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
The final sample volume should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).
¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
¹³C NMR Acquisition
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on sample concentration and the presence of quaternary carbons.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the solvent carbon signal.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound.
References
A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of 3-Aminoindoline
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. 3-Aminoindoline, a valuable chiral building block, requires robust analytical methods to ensure its stereochemical integrity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) techniques and other relevant analytical methods for determining the enantiomeric purity of 3-aminoindoline, complete with supporting experimental protocols and data.
Comparison of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers.[1][2][3] This can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).[4] Beyond conventional HPLC, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Supercritical Fluid Chromatography (SFC) offer alternative approaches for assessing enantiomeric purity.
| Parameter | Indirect Chiral HPLC (with Derivatization) | Direct Chiral HPLC (on CSP) | Chiral NMR Spectroscopy (with CSA) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of diastereomers on an achiral column.[4] | Differential interaction of enantiomers with a chiral stationary phase. | Formation of transient diastereomers with a chiral solvating agent, leading to distinct NMR signals. | Separation of enantiomers using a chiral stationary phase with a supercritical fluid as the mobile phase. |
| Selectivity | High, dependent on the choice of derivatizing agent. | Variable, highly dependent on the analyte and the specific CSP. | Good, dependent on the choice of chiral solvating agent and analyte concentration. | Often provides different selectivity compared to HPLC; can be advantageous for certain compounds. |
| Sensitivity | Can be very high, especially with fluorescent derivatizing agents. | Generally good, dependent on the analyte's chromophore. | Lower sensitivity compared to chromatographic methods. | High, often with sharper peaks than HPLC. |
| Speed | Can be slower due to the derivatization step. | Generally faster than the indirect method. | Relatively fast for sample analysis, but may require longer acquisition times for low concentrations. | Typically faster than HPLC due to lower mobile phase viscosity. |
| Development Cost | Lower, as it utilizes standard achiral columns. | Higher, due to the cost of specialized chiral columns. | Moderate, requires a high-field NMR spectrometer. | High initial instrument cost. |
| Sample Prep | Requires a quantitative derivatization step. | Minimal, direct injection of the sample. | Minimal, addition of the chiral solvating agent to the NMR tube. | Minimal, direct injection of the sample. |
Experimental Protocols
Indirect Chiral HPLC Analysis of 3-Aminoindoline via Derivatization
This protocol details an indirect method for the analysis of 3-aminoindoline enantiomeric purity using a chiral derivatizing agent, such as a functional equivalent of Marfey's reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), followed by separation on a standard reversed-phase HPLC column.[5][6][7][8]
1. Derivatization Procedure:
-
Dissolve a known amount of the 3-aminoindoline sample in a suitable solvent (e.g., acetone or acetonitrile).
-
Add a solution of the chiral derivatizing agent (e.g., FDAA) in a suitable solvent.
-
Add a base (e.g., sodium bicarbonate or triethylamine) to facilitate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a specified time to ensure complete derivatization.
-
Quench the reaction, for instance, by adding a small amount of acid.
-
Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the derivatized product (e.g., 340 nm for FDAA derivatives).[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Alternative Analytical Approaches
Direct Chiral HPLC:
This method involves the direct injection of the 3-aminoindoline sample onto a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like 3-aminoindoline, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Flow Rate: 0.5-1.5 mL/min.
-
Detection: UV detection at a suitable wavelength for 3-aminoindoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of 3-aminoindoline, resulting in separate, quantifiable signals in the NMR spectrum.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral agent that interacts with the analyte, such as (R)-(-)-1,1'-bi-2-naphthol or a chiral lanthanide shift reagent.
-
Solvent: A deuterated solvent in which both the sample and the CSA are soluble (e.g., CDCl₃ or C₆D₆).
-
Sample Preparation: The 3-aminoindoline sample is dissolved in the deuterated solvent in an NMR tube, and a molar excess of the CSA is added. The spectrum is then acquired.
Supercritical Fluid Chromatography (SFC):
SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.
-
Instrumentation: An SFC system with a UV or mass spectrometric detector.
-
Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are commonly used.
-
Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, with a co-solvent such as methanol or ethanol. Additives like amines or acids may be used to improve peak shape and resolution.
-
Flow Rate and Pressure: These are critical parameters that are optimized for the specific separation.
Workflow and Data Visualization
The following diagram illustrates a typical workflow for determining the enantiomeric purity of 3-aminoindoline using an indirect HPLC approach.
Caption: Workflow for Indirect Chiral HPLC Analysis.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Boc and Fmoc Protecting Groups for 3-Aminoindoline
For researchers, scientists, and drug development professionals working with the versatile 3-aminoindoline scaffold, the choice of a suitable amine protecting group is a critical decision that profoundly impacts synthetic efficiency and overall yield. The two most ubiquitous protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages in this context. This guide provides an objective, data-driven comparison of their performance in the protection and deprotection of 3-aminoindoline, supported by detailed experimental protocols.
Core Principles: A Dichotomy in Lability
The fundamental difference between the Boc and Fmoc protecting groups lies in their cleavage conditions, a concept known as orthogonality. The Boc group is labile to acidic conditions, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This key distinction governs their compatibility with other functional groups within a molecule and dictates the overall synthetic strategy.
Quantitative Comparison: Performance of Boc and Fmoc with 3-Aminoindoline
The following table summarizes the key quantitative parameters for the protection and deprotection of 3-aminoindoline with both Boc and Fmoc groups. The data is based on established protocols and typical yields observed for similar aromatic amines.
| Parameter | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Typical Protection Yield | >95% | >90% |
| Protection Conditions | (Boc)₂O, TEA, CH₂Cl₂ or THF, rt, 2-4 h | Fmoc-Cl, NaHCO₃, Dioxane/H₂O, rt, 2-6 h |
| Deprotection Reagent | Trifluoroacetic acid (TFA) or HCl | 20% Piperidine in DMF |
| Typical Deprotection Yield | ~89% (for N-Boc-indoline)[1] | Typically >95% (general observation for Fmoc deprotection) |
| Deprotection Conditions | TFA/CH₂Cl₂ (1:1), rt, 1-2 h or 4M HCl in Dioxane, rt, 2-4 h | 20% Piperidine in DMF, rt, 15-30 min |
| Stability | Stable to basic and nucleophilic conditions. | Stable to acidic conditions. |
| Compatibility | Not suitable for acid-sensitive substrates. | Not suitable for base-sensitive substrates. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 3-aminoindoline are provided below. These protocols are based on standard procedures and can be optimized for specific reaction scales and substrates.
Boc Protection of 3-Aminoindoline
Materials:
-
3-Aminoindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminoindoline (1.0 eq) in anhydrous CH₂Cl₂ or THF.
-
Add triethylamine (1.2 eq).
-
To this stirred solution, add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Deprotection of Boc-3-Aminoindoline
Materials:
-
Boc-3-aminoindoline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution (1M)
Procedure:
-
Dissolve Boc-3-aminoindoline in anhydrous CH₂Cl₂.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Basify the aqueous layer with 1M NaOH solution to a pH of 10-12.
-
Extract the product with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected 3-aminoindoline.
Fmoc Protection of 3-Aminoindoline
Materials:
-
3-Aminoindoline
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 3-aminoindoline (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of Fmoc-3-Aminoindoline
Materials:
-
Fmoc-3-aminoindoline
-
Piperidine
-
Dimethylformamide (DMF)
-
Diethyl ether, cold
Procedure:
-
Dissolve Fmoc-3-aminoindoline in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the solution at room temperature for 15-30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, precipitate the product by adding cold diethyl ether to the reaction mixture.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected 3-aminoindoline.
Logical Selection Pathway
The choice between Boc and Fmoc protection for 3-aminoindoline depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The following diagram illustrates a logical decision-making process.
Caption: Decision pathway for selecting Boc or Fmoc protection.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a protection-deprotection cycle, which is a fundamental sequence in multi-step synthesis.
Caption: General workflow for protection and deprotection cycles.
References
A Comparative Guide to Boc and Cbz Protecting Groups in Indole Synthesis
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The indole nucleus, a common scaffold in pharmaceuticals, often requires protection of the nitrogen atom to prevent unwanted side reactions. This guide provides an objective, data-driven comparison of two of the most widely used N-protecting groups for indoles: tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz).
Introduction to Boc and Cbz Protecting Groups
The Boc group is an acid-labile protecting group, typically removed under strong acidic conditions. Its steric bulk can influence the regioselectivity of subsequent reactions. The Cbz group, in contrast, is classically removed by catalytic hydrogenation, offering a milder deprotection strategy that is orthogonal to many acid- or base-labile groups. The choice between Boc and Cbz depends critically on the overall synthetic route and the compatibility with other functional groups present in the molecule.
Performance Comparison: Experimental Data
The following tables summarize quantitative data from representative experimental procedures, highlighting the efficiency and conditions for the protection and deprotection of the indole nitrogen with Boc and Cbz groups.
Table 1: Comparison of Protection and Deprotection Reactions
| Parameter | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Yield (Protection) | 95-99% | 85-95% |
| Deprotection Method | Acidolysis (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Typical Yield (Deprotection) | >90% | >95% |
| Key Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acidic conditions and many oxidizing/reducing agents. |
| Key Lability | Cleaved by strong acids (e.g., TFA, HCl) and strong Lewis acids. | Cleaved by catalytic hydrogenation and strong reducing agents. |
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of Indole
Materials:
-
Indole (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve indole in acetonitrile or dichloromethane.
-
Add DMAP and (Boc)₂O to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield N-Boc-indole.
Protocol 2: Acid-Mediated Deprotection of N-Boc-Indole
Materials:
-
N-Boc-indole (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-indole in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the deprotected indole.
Protocol 3: N-Cbz Protection of Indole
Materials:
-
Indole (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium hydride (NaH) (1.2 eq) or an organic base like triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl chloroformate dropwise and allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain N-Cbz-indole.
Protocol 4: Hydrogenolysis-Mediated Deprotection of N-Cbz-Indole
Materials:
-
N-Cbz-indole (1.0 eq)
-
Palladium on charcoal (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve N-Cbz-indole in methanol or ethyl acetate.
-
Add 10 mol% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate to yield the deprotected indole.
Visualizing Synthetic Pathways and Logic
The following diagrams illustrate the chemical transformations and a decision-making framework for selecting the appropriate protecting group.
Bioisosteres of the 3-Aminoindoline Scaffold: A Comparative Guide for Drug Design
The 3-aminoindoline scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Its inherent structural features allow for interactions with a variety of biological targets, making it a valuable starting point for drug discovery campaigns targeting indications from cancer to neurodegenerative diseases. However, to optimize potency, selectivity, and pharmacokinetic properties, medicinal chemists often employ the strategy of bioisosteric replacement. This guide provides a comparative overview of bioisosteres for the 3-aminoindoline scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Bioisosterism involves the substitution of a functional group in a lead compound with another group that has similar physical and chemical properties, with the goal of enhancing the drug's efficacy, reducing toxicity, or improving its pharmacokinetic profile.[2] For the 3-aminoindoline scaffold, bioisosteric modifications can address challenges such as metabolic instability or provide novel intellectual property.[3][4]
Comparative Analysis of Bioisosteric Replacements
The following tables present quantitative data on the biological activity of compounds featuring the indoline scaffold and its bioisosteric replacements. These examples highlight how subtle structural modifications can significantly impact inhibitory potency against key biological targets.
Case Study 1: Bioisosteric Amide Replacement in Indolin-2-one p38α Inhibitors
In a series of p38α inhibitors based on the indolin-2-one scaffold, the amide moiety was identified as a source of hydrolytic instability. Bioisosteric replacement with a triazole ring resulted in a compound with improved metabolic stability and potent in-vivo activity.[3]
| Compound | Scaffold/Bioisostere | Target | IC50 (nM) | Notes |
| Lead Compound | Indolin-2-one with amide linker | p38α | Potent (exact value not specified) | Showed general hydrolytic instability in human liver preparations.[3] |
| 13 | Indolin-2-one with triazole linker | p38α | Potent (exact value not specified) | Demonstrated moderate bioavailability in rats and potent in-vivo activity in an acute model of inflammation.[3] |
Case Study 2: Bioisosteric Replacement of the Indole Moiety in PI3Kδ Inhibitors
Based on an indole scaffold, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, FD223, was developed using a bioisosteric replacement approach for the treatment of acute myeloid leukemia (AML).[5]
| Compound | Scaffold/Bioisostere | Target | IC50 (nM) | Selectivity (over other PI3K isoforms) |
| FD223 | Indole bioisostere | PI3Kδ | 1 | 29–51 fold |
FD223 demonstrated potent inhibition of AML cell line proliferation by suppressing the PI3K/Akt signaling pathway.[5]
Signaling Pathways
Understanding the signaling pathways targeted by these compounds is crucial for rational drug design. Below are diagrams of the p38 MAPK and PI3K/Akt pathways, which are frequently targeted by inhibitors containing the indoline scaffold and its bioisosteres.
Caption: The p38 MAPK signaling cascade.
Caption: The PI3K/Akt signaling pathway.
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of drug discovery. Below are detailed protocols for key assays used to evaluate the biological activity of 3-aminoindoline derivatives and their bioisosteres.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., p38α, PI3Kδ)
-
Substrate specific to the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well white, opaque plates
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO control).
-
Add 10 µL of 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of 2X substrate/ATP solution. The ATP concentration should be at the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
To stop the reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MOLM-16, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear, flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phospho-Akt (Ser473)
This method is used to determine if a compound inhibits the phosphorylation of a downstream effector in a signaling pathway.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with the test compound and determine the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and characterization of 3-aminoindoline bioisosteres.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Shifting the Paradigm: A Comparative Guide to Indoline Alternatives in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the indoline scaffold is a familiar and privileged structure in medicinal chemistry. Its rigid, bicyclic framework has been the foundation for numerous successful therapeutic agents. However, the quest for improved potency, selectivity, and pharmacokinetic profiles, as well as the need to navigate intellectual property landscapes, has driven the exploration of alternative scaffolds. This guide provides an objective, data-driven comparison of prominent indoline alternatives, focusing on azaindole, indazole, tetrahydroquinoline, and phthalazinone scaffolds.
This analysis delves into specific case studies where these alternative scaffolds have been employed as bioisosteric replacements or through scaffold hopping strategies, offering a clear comparison of their performance against their indoline-based counterparts.
Strategic Bioisosterism: The Case of Azaindole
The introduction of a nitrogen atom into the benzene ring of the indoline scaffold to form an azaindole can significantly alter a molecule's physicochemical properties. This modification can lead to improved solubility, metabolic stability, and the formation of additional hydrogen bond interactions with the target protein, potentially boosting potency and selectivity.
A compelling example of this strategy is seen in the development of HIV-1 attachment inhibitors. Researchers at Bristol-Myers Squibb explored the bioisosteric replacement of an indole core with various azaindole isomers. The data below compares the parent indole compound with its 4-azaindole and 7-azaindole analogs, demonstrating marked improvements in pharmaceutical properties.
| Scaffold | Compound | Antiviral Activity (EC50, nM) | Human Liver Microsomal Half-life (t½, min) | Aqueous Solubility (µg/mL) |
| Indole | 11 | 4.85 | 16.9 | 16 |
| 4-Azaindole | 12 | 1.56 | > 100 | 932 |
| 7-Azaindole | 15 | 1.65 | 49.5 | 936 |
Data compiled from PharmaBlock's "Azaindoles in Medicinal Chemistry"[1]. Note: Lower EC50 indicates higher potency.
The data clearly shows that the 4-azaindole and 7-azaindole scaffolds not only retained or improved antiviral potency but also dramatically enhanced metabolic stability and aqueous solubility by over 25-fold compared to the parent indole compound[1].
Logical Relationship: Indole to Azaindole Scaffold Hop
Caption: Bioisosteric replacement of a carbon atom in the indoline scaffold with a nitrogen atom to yield an azaindole.
Indazole: A Scaffold for Modulating Selectivity
Scaffold hopping from an indoline to an indazole core has proven to be a successful strategy for altering inhibitor selectivity. This is particularly evident in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used in cancer therapy. The FDA-approved PARP inhibitor, Niraparib, features an indazole-3-carboxamide core, highlighting the scaffold's potential.
| Inhibitor | Core Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARP Activity IC50 (nM) |
| Olaparib | Phthalazinone/Benzamide | 1.5 | 0.8 | 3.6 (HeLa cells) |
| Rucaparib | Indole derivative | 2.1 | 1.2 | 4.7 (Cal51 cells) |
| Niraparib | Indazole | 3.8 | 2.1 | 1.1 (MDA-MB-436 cells) |
| Talazoparib | Phthalazinone | 0.6 | 1.2 | 0.9 (MX-1 cells) |
Data is a compilation from various studies and may not represent a direct head-to-head comparison under identical conditions.[2]
This table demonstrates that the indazole scaffold in Niraparib is a highly effective core for potent PARP inhibition, with cellular activity comparable to or exceeding that of other approved inhibitors.
Signaling Pathway: PARP Inhibition in DNA Repair
Caption: Simplified pathway of PARP1 in DNA single-strand break repair and its inhibition by indazole-based inhibitors.
Tetrahydroquinoline and Phthalazinone: Emerging Alternatives
While direct, side-by-side comparative data against indoline analogs for the same biological target is less common in the public domain for tetrahydroquinoline and phthalazinone, their growing presence in medicinal chemistry literature warrants their inclusion as significant alternatives.
Tetrahydroquinoline (THQ) is often explored as a more flexible, sp3-rich scaffold compared to the planar indoline. This three-dimensional character can provide access to different binding interactions and potentially improve properties like solubility and oral bioavailability. THQ derivatives have been investigated as kinase inhibitors and CNS-acting agents.
Phthalazinone is another privileged scaffold that has demonstrated a wide range of pharmacological activities, including potent inhibition of enzymes like PARP and various kinases. The phthalazinone core is present in the approved PARP inhibitor Olaparib. In some contexts, it can be considered a bioisosteric replacement for the indole nucleus. For instance, in the development of potential anticancer agents, phthalazinone moieties have been exchanged for the indole nucleus of natural products like brassinin.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Reagent Preparation : A reaction buffer is prepared containing histone proteins (as a substrate for PARP1), activated DNA to stimulate PARP1 activity, and the co-factor NAD+. Serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib) are also prepared.
-
Reaction Initiation : In a 96-well plate, the reaction buffer, recombinant PARP1 enzyme, and the test compounds or control are combined. The enzymatic reaction is initiated by the addition of biotinylated-NAD+.
-
Incubation : The plate is incubated at room temperature to allow for the PARP-catalyzed transfer of biotinylated ADP-ribose onto the histone proteins.
-
Detection : The reaction is stopped, and the amount of incorporated biotin is detected using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a suitable colorimetric or chemiluminescent substrate.
-
Data Analysis : The resulting signal is inversely proportional to the PARP1 inhibitory activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Cell Viability (MTT) Assay
This assay is used to assess the effect of compounds on the metabolic activity of cancer cells, serving as an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds or existing drugs for a specified period (e.g., 72 hours).
-
MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. IC50 or GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow: From Screening to Lead Optimization
Caption: A generalized workflow for drug discovery involving scaffold hopping from an initial indoline-based hit.
References
A Comparative Guide to the Synthesis of Substituted 3-Aminoindoles
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. These derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates in drug discovery. However, the synthesis of unprotected 3-aminoindoles can be challenging due to their inherent instability, as the electron-rich nature of the molecule makes them susceptible to oxidative degradation.[1] This guide provides a comparative overview of prominent synthetic strategies for accessing substituted 3-aminoindoles, with a focus on experimental data and methodologies to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of the 3-aminoindole core can be broadly categorized into two approaches: building the indole skeleton from non-indolic precursors or the post-functionalization of an existing indole ring.[1] Classical methods such as the Fischer, Bischler-Möhlau, and Nenitzescu indole syntheses fall under the former category, while modern approaches often focus on the latter, employing transition-metal catalysis or direct C-H functionalization. Recent advancements have focused on developing catalytic, atom-economical, and multicomponent reactions to improve efficiency and substrate scope.[1]
Data Presentation: Comparison of Key Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yield (%) | Reaction Time (h) |
| Copper-Catalyzed Three-Component Coupling | High efficiency, good functional group tolerance, one-pot procedure.[2] | Requires a copper catalyst, starting materials can be complex.[2] | 70-95[2] | 12-16[2] |
| Two-Step Synthesis via Nitrostyrene | Low-cost starting materials, straightforward procedure.[2] | Multi-step, potential for side reactions. | 60-95 | 1-2 (MW) |
| Nenitzescu Indole Synthesis | Access to 5-hydroxyindoles, one-pot reaction. | Limited to specific starting materials (benzoquinones and enamines), can have low yields.[3] | 46-65[3] | Varies |
| Fischer Indole Synthesis | Well-established, versatile for 2- and 3-substituted indoles.[4] | Harsh acidic conditions, elevated temperatures, potential for side products.[4] | Varies widely | ~20[5] |
| Bischler-Möhlau Indole Synthesis | Forms 2-aryl-indoles. | Harsh reaction conditions, often poor yields and unpredictable regioselectivity.[6] | Varies | Varies |
| Synthesis from 2-Nitrochalcones | Transition-metal-free, mild conditions, environmentally friendly.[2] | Multi-step preparation of starting material may be required.[2] | 80-95[2] | 1-2[2] |
Key Synthetic Routes and Mechanisms
Copper-Catalyzed Three-Component Coupling
This modern approach provides an efficient route to a variety of 3-aminoindoline and 3-aminoindole derivatives through a cascade transformation. The reaction involves the copper-catalyzed coupling of a 2-aminobenzaldehyde, a secondary amine, and an alkyne to form a propargylamine intermediate, which then undergoes cyclization. The resulting 3-aminoindoline can be isomerized to the corresponding 3-aminoindole.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. grokipedia.com [grokipedia.com]
- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
Efficacy of tert-Butyl 3-aminoindoline-1-carboxylate Derivatives: A Scaffolding Perspective in Drug Discovery
The indoline core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its rigid, bicyclic structure serves as a valuable framework in medicinal chemistry for designing small molecules that can interact with various biological targets. Derivatives of the indoline scaffold have been explored for a multitude of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1]
tert-Butyl 3-aminoindoline-1-carboxylate itself is a key intermediate in the synthesis of more complex and biologically active molecules.[2] The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen allows for selective modifications at other positions, and the amino group at the 3-position provides a handle for further derivatization. This makes it a valuable starting material for creating libraries of novel compounds for biological screening.
Potential Therapeutic Applications of Indoline Derivatives
Indoline and its derivatives have been investigated for a wide array of pharmacological activities. While specific data on a series of this compound derivatives is lacking, the broader class of substituted indolines has shown promise in several areas:
-
Anticancer Activity: Various indoline derivatives have been synthesized and evaluated for their potential as anticancer agents. The core structure is a key component of several approved and investigational cancer drugs.
-
Antimicrobial Activity: The indoline scaffold has been incorporated into molecules with antibacterial and antifungal properties.
-
Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory activity, suggesting their potential for treating inflammatory disorders.
A Generalized Workflow for Efficacy Comparison
In the absence of a direct comparative study, a typical drug discovery workflow can be employed to synthesize and evaluate a series of this compound derivatives. This process would involve the generation of a library of analogs followed by a systematic evaluation of their biological activity.
Experimental Protocols
While specific experimental data for a comparative study is unavailable, here are generalized protocols for key assays that would be used in such an evaluation.
General Procedure for Synthesis of N-Acyl Derivatives:
To a solution of this compound in a suitable solvent (e.g., dichloromethane), an equimolar amount of an acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or HATU) and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated and purified using standard techniques such as extraction and column chromatography.
Enzymatic Inhibition Assay (Hypothetical Kinase Target):
The inhibitory activity of the synthesized derivatives against a specific kinase would be determined using a luminescence-based assay. The assay would measure the amount of ATP remaining in the solution following the kinase reaction. The compounds would be pre-incubated with the kinase, and the reaction initiated by the addition of ATP and the substrate. The luminescence would be measured using a plate reader, and the IC50 values calculated from the dose-response curves.
Cell-Based Proliferation Assay (MTT Assay):
Cancer cell lines would be seeded in 96-well plates and allowed to attach overnight. The cells would then be treated with various concentrations of the synthesized derivatives for a specified period (e.g., 72 hours). After incubation, an MTT solution would be added to each well, and the plates incubated to allow for the formation of formazan crystals. The formazan crystals would be dissolved in a solubilizing agent (e.g., DMSO), and the absorbance measured at a specific wavelength. The percentage of cell viability would be calculated relative to the untreated control, and the IC50 values determined.
References
A Comparative Guide to the In Vitro Activity of Indoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for drug discovery and development. This guide provides an objective comparison of the in vitro performance of various indoline-based compounds across different therapeutic areas, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the in vitro activity of selected indoline and indole derivatives against various biological targets. This data, compiled from recent studies, offers a quantitative comparison of their potency.
Table 1: Anticancer Activity of Indole and Indoline Derivatives
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2e | Indole-1,3,4-oxadiazole | HCT116 (Colon) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| 2e | Indole-1,3,4-oxadiazole | A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 |
| 2e | Indole-1,3,4-oxadiazole | A375 (Melanoma) | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 |
| 10b | Indole-penta-heterocycle | A549 (Lung) | 0.12 | - | - |
| 10b | Indole-penta-heterocycle | K562 (Leukemia) | 0.01 | - | - |
| 12 | Chalcone-indole | Various cancer cells | 0.22 - 1.80 | - | - |
| 13 | Quinoline-indole | Various cancer cells | 0.002 - 0.011 | - | - |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.[1][2][3]
Table 2: Antiviral Activity of Indole Derivatives
| Compound ID | Derivative Class | Target Virus | Activity | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| W20 | Indole-quinoline | Tobacco Mosaic Virus (TMV) | Curative | 84.4 | Ningnanmycin | 205.1 |
| W20 | Indole-quinoline | Tobacco Mosaic Virus (TMV) | Protective | 65.7 | Ningnanmycin | 162.0 |
| (S)-4v | Chiral Indole-oxazoline | Potato Virus Y (PVY) | Curative | 328.6 | Ningnanmycin | 437.4 |
| (S)-4v | Chiral Indole-oxazoline | Potato Virus Y (PVY) | Protective | 256.1 | Ningnanmycin | 397.4 |
EC50: Half-maximal effective concentration.[4]
Table 3: Antibacterial Activity of Indole Derivatives
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) |
| Compound 3d | Indole-Triazole Conjugate | Staphylococcus aureus (MRSA) | 6.25 |
| Compound 2h | Indole-Thiadiazole Conjugate | Staphylococcus aureus | 6.25 |
| SEP 118843 | Quinolone-Indole | Staphylococcus aureus (MSSA) | 1 (MIC50) |
| SEP 137199 | Quinolone-Indole | Staphylococcus aureus (MSSA) | 0.5 (MIC50) |
MIC: Minimum Inhibitory Concentration. The lowest concentration that visibly inhibits microbial growth.[5][6]
Table 4: Anti-Inflammatory and Kinase Inhibitory Activity of Indoline Derivatives
| Compound ID | Activity | Target Enzyme | IC50 (µM) |
| 73 | Anti-inflammatory | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 |
| 73 | Anti-inflammatory | Soluble Epoxide Hydrolase (sEH) | 0.43 ± 0.10 |
| Indole Derivative | Kinase Inhibition | Aurora B | Varies (nM range) |
IC50: Half-maximal inhibitory concentration.[7][8]
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by an indoline-based compound.
Caption: A typical experimental workflow for an in vitro cytotoxicity (MTT) assay.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, A375) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[9]
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The indoline-based test compounds are dissolved (e.g., in DMSO) and added to the wells at various concentrations. The plates are then incubated for an additional 48 to 72 hours.[9]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the resulting dose-response curves.[1][9]
In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a common method for screening kinase inhibitors.[8]
-
Kinase Reaction: The reaction is performed in a multi-well plate. Recombinant human kinase (e.g., Aurora B), its specific substrate, ATP, and the indoline-based inhibitor at various concentrations are combined in a reaction buffer.[8]
-
Reaction Incubation: The mixture is incubated at a set temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, producing ADP.
-
Termination and ATP Depletion: The ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[8]
-
ADP to ATP Conversion: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the initial reaction back into ATP.[8]
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. The signal is measured using a luminometer.
-
Data Analysis: A decrease in the luminescent signal compared to the control (without inhibitor) indicates inhibition of the kinase. IC50 values are calculated from dose-response curves.
Antibacterial Susceptibility (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar dilution method is a standard procedure.[6]
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different, twofold serial dilution of the indoline-based compound. A control plate with no compound is also prepared.[6]
-
Inoculum Preparation: The bacterial strain to be tested (e.g., S. aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized inoculum of the bacterial suspension is applied to the surface of each agar plate.[6]
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.[6]
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits any visible growth on the agar surface.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biological Properties of Novel Antistaphylococcal Quinoline-Indole Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Structural Analogs of tert-Butyl 3-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. tert-Butyl 3-aminoindoline-1-carboxylate, in particular, serves as a versatile building block for the synthesis of a diverse range of therapeutic agents. This guide provides an objective comparison of structural analogs of this compound, focusing on their performance as enzyme inhibitors. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.
Performance Comparison of Structural Analogs
The following table summarizes the in vitro activity of various indoline and indolin-2-one analogs. The selection highlights key structural modifications and their impact on inhibitory potency against different enzyme targets.
| Compound ID | Core Scaffold | R1 | R2 | R3 | Target Enzyme | IC50 (nM) | Reference |
| 1 | Indoline | Boc | H | NH2 | - | - | Parent Compound |
| 2 (Analog A) | 3-Azaindoline | Boc | H | NH2 | IDO1 | 50-100 | [1] |
| 3 (Analog B) | Indoline | H | H | Substituted Amide | IDO1 | < 50 | [1] |
| 4 (Analog C) | Indolin-2-one | H | =CH-(3-hydroxyphenyl) | - | Nitric Oxide Production | ~10,000 | [2] |
| 5 (Analog D) | Indolin-2-one | H | =CH-(pyrrolidin-2-yl) | - | VEGF (Flk-1) RTK | 260 | [3] |
| 6 (Analog E) | Indolin-2-one | H | =CH-(3,5-di-tert-butylphenyl) | - | EGF RTK | 800 | [3] |
| 7 (Analog F) | 3,3-di(indolyl)indolin-2-one | H | Indolyl, 2-fluorobenzyl-indolyl | - | α-glucosidase | 5,980 | [4] |
Detailed Methodologies
General Synthesis of 3-Substituted Indoline Analogs
The synthesis of 3-substituted indoline analogs can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted aniline precursor, followed by functionalization at the 3-position.
Example Protocol: Synthesis of N-Allyl-3-methylindoline
-
Starting Material: 2-bromo-N,N-diallylaniline.
-
Cyclolithiation: The starting material is treated with 2 equivalents of t-BuLi in tert-butyl methyl ether (TBME) at -78 °C. The reaction mixture is then allowed to warm to room temperature, leading to the formation of an N-allyl-3-(lithiomethyl)indoline intermediate.
-
Quenching: The reaction is quenched by protonation to yield N-allyl-3-methylindoline.
-
Oxidation (Optional): The resulting indoline can be oxidized to the corresponding indole using an oxidizing agent like o-chloranil in TBME at room temperature.[5]
In Vitro Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro enzyme assays. The following is a general protocol that can be adapted for specific enzymes.
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Reaction: The enzyme, substrate, and test compound are mixed in a microplate and incubated for a specific period at a controlled temperature.
-
Detection: The product of the enzymatic reaction is quantified using a suitable detection method, such as fluorescence, absorbance, or luminescence.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of indoline analogs.
Caption: Structure-Activity Relationships (SAR) of indoline and indolin-2-one analogs.
References
- 1. SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Safety Operating Guide
Prudent Disposal of tert-Butyl 3-aminoindoline-1-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of tert-Butyl 3-aminoindoline-1-carboxylate, a chemical intermediate used in pharmaceutical research and development. The following procedures are based on established safety protocols for similar amine-containing compounds and are intended to equip researchers, scientists, and drug development professionals with the necessary information for responsible waste management. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all local, state, and federal regulations. The information provided herein is intended as a comprehensive guide but may not supersede local jurisdictional requirements.
Hazard Profile and Personal Protective Equipment
Based on data for structurally related compounds, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazards and recommended personal protective equipment (PPE).
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles, face shield.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Safety goggles, face shield.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Use only in a well-ventilated area or under a chemical fume hood.[2][3][4] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[5] | Prevent entry into drains and waterways.[2][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep the waste container closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
2. Handling and Personal Protective Equipment (PPE):
-
Always wear the appropriate PPE as detailed in the table above when handling the waste.
-
Avoid all personal contact, including inhalation of vapors or dust.[3]
-
Do not eat, drink, or smoke in areas where the chemical or its waste is handled.[1][2][3]
3. Small Spill and Contamination Management:
-
In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.[6]
-
Using non-sparking tools, collect the contaminated absorbent material into a suitable, labeled container for disposal.[6]
-
Ventilate the area of the spill and decontaminate the spill site after the material has been collected.[6]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
4. Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Puncture or otherwise render the empty container unusable to prevent reuse.
-
Dispose of the cleaned container in accordance with institutional and local regulations.
5. Professional Waste Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed professional hazardous waste disposal company.[6]
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for the compound, if available, or all known hazard information.
-
The likely method of disposal for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling tert-Butyl 3-aminoindoline-1-carboxylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of tert-Butyl 3-aminoindoline-1-carboxylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and structurally similar compounds are classified as hazardous.[1][2][3] They are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[4][5] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[4][6] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4][5] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[4] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3][4] | Inhalation of dust or vapors may cause respiratory irritation.[1] Engineering controls like fume hoods are the primary method of exposure control.[4] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Before handling, ensure all safety precautions have been read and understood.[7]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][8]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9]
-
Confirm that a spill kit is readily available.
2. Personal Protective Equipment (PPE) Application:
-
Don the appropriate PPE as specified in the table above. This includes, at a minimum, a lab coat, chemical safety goggles, and chemical-resistant gloves.[4]
3. Handling the Compound:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Minimize dust generation and accumulation.[2]
-
Do not inhale the substance.[1]
-
Weigh out the solid material in a ventilated area or a fume hood.
-
When transferring the substance, use appropriate tools to avoid spills.
4. Post-Handling Procedures:
-
Wash hands and face thoroughly after handling.[1]
-
Remove contaminated clothing and wash it before reuse.[1] Contaminated work clothing should not be allowed out of the workplace.[4]
-
Clean and decontaminate the work area and any equipment used.
-
Do not eat, drink, or smoke in work areas.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams.[2][4][7]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, should be disposed of as hazardous waste.[1]
2. Container Management:
-
Use only approved and compatible waste containers with securely tightened caps.[2][7]
-
Label all waste containers with "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety (EHS) office.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated area.[4]
3. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Contact your institution's EHS office for specific pickup and disposal procedures.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. csn.edu [csn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
